Product packaging for 4-Methoxypyrimidin-5-ol(Cat. No.:)

4-Methoxypyrimidin-5-ol

Cat. No.: B15054124
M. Wt: 126.11 g/mol
InChI Key: LGKLPMNZCPTXRB-UHFFFAOYSA-N
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Description

4-Methoxypyrimidin-5-ol is a chemical compound with the molecular formula C5H6N2O2 . It belongs to the pyrimidine class of heterocyclic compounds, which are fundamental structures in medicinal chemistry and drug discovery. Pyrimidine cores are widely investigated for their diverse biological activities and are essential building blocks in the synthesis of more complex molecules. While specific biological data for this compound is limited, pyrimidine derivatives are of significant interest in antiviral research. Structurally similar compounds have been explored as nucleoside analogues, which can inhibit viral replication enzymes. For instance, certain flexible nucleoside analogues featuring modified pyrimidine and imidazole rings have demonstrated broad-spectrum antiviral potential by inhibiting key enzymes like the methyltransferase and RNA-dependent RNA polymerase in flaviviruses such as Dengue and Zika virus . Furthermore, pyrimidine hybrids are prominent in anticancer agent development, with some designed as kinase inhibitors . Researchers value this compound as a versatile synthetic intermediate for constructing such biologically active molecules, including benzimidazole-pyrimidine hybrids, which are reported to possess anticancer, antimicrobial, and anti-inflammatory properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct appropriate risk assessments and handle the material according to all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B15054124 4-Methoxypyrimidin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

4-methoxypyrimidin-5-ol

InChI

InChI=1S/C5H6N2O2/c1-9-5-4(8)2-6-3-7-5/h2-3,8H,1H3

InChI Key

LGKLPMNZCPTXRB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC=C1O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxypyrimidin-5-ol: Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-methoxypyrimidin-5-ol. This heterocyclic compound, a substituted pyrimidine, is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules. This document summarizes its known chemical data, provides inferred synthetic and analytical methodologies based on related compounds, and explores potential, albeit currently undocumented, biological roles to guide future research.

Chemical Properties and Structure

This compound exists in tautomeric equilibrium with its more stable keto form, 5-methoxypyrimidin-4(3H)-one . The vast majority of available data refers to this keto tautomer.

Nomenclature and Identifiers
  • Systematic Name (IUPAC): 5-methoxy-1H-pyrimidin-6-one[1]

  • Common Names: this compound, 5-Methoxypyrimidin-4-ol[1]

  • CAS Number: 71133-22-7[1]

  • PubChem CID: 581046[1]

  • Molecular Formula: C₅H₆N₂O₂[1]

  • Molecular Weight: 126.11 g/mol [1]

  • InChI Key: WOKGGVGWBXBJPK-UHFFFAOYSA-N[1]

  • SMILES: COC1=CN=CNC1=O[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5-methoxypyrimidin-4(3H)-one is presented in Table 1. These values are primarily computed data from the PubChem database.

PropertyValueSource
Molecular Weight 126.11 g/mol PubChem[1]
XLogP3-AA -0.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 126.042927438 DaPubChem[1]
Monoisotopic Mass 126.042927438 DaPubChem[1]
Topological Polar Surface Area 50.7 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]
Formal Charge 0PubChem[1]
Complexity 183PubChem[1]
Structural Representation

The chemical structure of the two tautomers, this compound and 5-methoxypyrimidin-4(3H)-one, is depicted below.

tautomers cluster_enol This compound (Enol form) cluster_keto 5-Methoxypyrimidin-4(3H)-one (Keto form) enol keto enol->keto Tautomerization keto->enol

Tautomeric equilibrium between the enol and keto forms.

Synthesis and Purification (Proposed Methodologies)

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway.

synthesis_workflow reagent1 Diethyl 2-methoxymalonate intermediate Cyclization Reaction reagent1->intermediate reagent2 Formamide reagent2->intermediate product 5-Methoxypyrimidin-4,6-diol intermediate->product hydrolysis Selective Dehydroxylation/ Reduction product->hydrolysis final_product This compound hydrolysis->final_product

Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Methoxypyrimidin-4,6-diol

  • To a solution of sodium methoxide in anhydrous ethanol, add diethyl 2-methoxymalonate and formamide.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

  • The resulting precipitate, 5-methoxypyrimidin-4,6-diol, can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Selective Dehydroxylation/Reduction

  • The selective removal of one hydroxyl group from 5-methoxypyrimidin-4,6-diol to yield this compound is a challenging step that may require protecting group chemistry or specific reduction conditions. A potential approach could involve conversion of the diol to a dichloropyrimidine followed by selective hydrolysis or reduction.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by spectroscopic methods.

Spectroscopic Analysis (Anticipated Data)

While experimental spectra for this compound are not publicly available, the following are anticipated features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.8-4.0 ppm), and aromatic protons on the pyrimidine ring. The position of the N-H proton signal in the keto tautomer would be highly dependent on the solvent and concentration and may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the methoxy carbon, and the carbons of the pyrimidine ring, including a carbonyl carbon in the keto form.

Mass Spectrometry (MS)

The PubChem entry for 5-methoxypyrimidin-4-ol lists GC-MS data, with a top peak at m/z 126, corresponding to the molecular ion [M]⁺.[1]

Potential Biological Activity and Signaling Pathways

The pyrimidine core is a fundamental building block in numerous biologically active compounds, including anticancer and antiviral agents. The activity of these molecules is often attributed to their ability to act as mimics of endogenous nucleobases, thereby interfering with nucleic acid synthesis or other cellular processes.

While no specific biological activities or signaling pathway involvements have been reported for this compound, its structure suggests several avenues for investigation.

Inferred Logical Relationships for Biological Investigation

The following diagram outlines a logical workflow for the initial biological evaluation of this compound and its derivatives.

biological_investigation compound This compound Derivatives cell_based_assays Cell-Based Assays (e.g., Proliferation, Viability) compound->cell_based_assays target_identification Target Identification cell_based_assays->target_identification Active Compounds mechanism_of_action Mechanism of Action Studies target_identification->mechanism_of_action in_vivo_studies In Vivo Efficacy and Toxicity Studies mechanism_of_action->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization Promising Leads

References

4-Methoxypyrimidin-5-ol: An Obscure Molecule with Undocumented Origins

Author: BenchChem Technical Support Team. Date: November 2025

Despite the vast landscape of chemical and biomedical research, the specific history and discovery of the pyrimidine derivative 4-methoxypyrimidin-5-ol remain largely unchronicled in publicly accessible scientific literature. While the broader class of pyrimidine-containing molecules is of immense interest to researchers in drug development, this particular compound appears to be a lesser-known entity, with its initial synthesis and characterization details absent from prominent databases and historical reviews.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including anticancer, antibacterial, and antiviral agents.[1][2][3][4][5] The rich history of pyrimidine chemistry is filled with discoveries that have led to significant therapeutic advancements. However, this compound does not feature in these historical narratives.

Public chemical databases, such as PubChem, provide essential but limited information on this compound, listing its chemical formula (C₅H₆N₂O₂), molecular weight, and various chemical identifiers, including CAS numbers 71133-22-7 and 71133-25-0.[6] Synonyms for the compound include 5-Methoxypyrimidin-4-ol and 5-Methoxypyrimidin-4(3H)-one.[6] This information confirms its existence as a cataloged chemical entity but offers no insight into its origins or the researchers who first synthesized it.

Extensive searches for its synthesis, biological evaluation, and any associated experimental protocols or signaling pathway involvement have proven fruitless. The scientific literature is replete with studies on various other methoxypyrimidine and hydroxypyrimidine derivatives, detailing their synthesis and pharmacological properties. However, these studies do not specifically mention or provide methods that can be definitively attributed to the first preparation of this compound.

It is plausible that this compound exists as a synthetic intermediate in the preparation of more complex molecules or as a compound that has been synthesized but not extensively studied or reported upon in peer-reviewed literature. Without access to primary research articles or patents detailing its initial preparation and characterization, a comprehensive technical guide on its discovery and history cannot be constructed.

For researchers and scientists interested in this molecule, the path forward would likely involve novel synthetic explorations and a full suite of biological and pharmacological screenings to elucidate its properties and potential applications. As it stands, this compound remains a molecule with a history waiting to be written.

Chemical Properties

While historical and biological data are scarce, the fundamental chemical properties of this compound can be summarized from available database information.

PropertyValueSource
Molecular FormulaC₅H₆N₂O₂[6]
Molecular Weight126.11 g/mol [6]
CAS Number71133-22-7, 71133-25-0[6]

Logical Relationship: Information Scarcity

The current state of knowledge regarding this compound can be visualized as a direct path from inquiry to a lack of detailed information.

A Inquiry into the Discovery and History of This compound B Search of Scientific Databases and Literature A->B Initiates C Absence of Specific Historical Accounts, Synthesis Protocols, and Biological Data B->C Reveals

Caption: Flowchart illustrating the current lack of available information on this compound.

References

The Elusive Biological Profile of 4-methoxypyrimidin-5-ol: A Survey of Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are continually seeking novel scaffolds for therapeutic intervention. While the pyrimidine core is a well-established pharmacophore present in numerous approved drugs, a comprehensive search of available scientific literature reveals a notable absence of specific biological activity data for the compound 4-methoxypyrimidin-5-ol. This technical overview, therefore, aims to address this information gap by first explicitly stating the lack of direct data and then providing a broader context by summarizing the known biological activities of structurally related pyrimidine derivatives. This approach offers a foundational understanding of the potential therapeutic areas where this compound or its future analogs might exhibit activity.

Biological Activities of the Broader Pyrimidine Class

The pyrimidine nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. These activities span from anti-infective to anticancer and anti-inflammatory effects. The following sections summarize the key therapeutic areas where pyrimidine derivatives have shown promise.

Anticancer and Antiproliferative Activity

A significant body of research has focused on the development of pyrimidine derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, which are crucial for cell signaling and growth. For instance, certain 3,4,5-trimethoxyphenyl thiazole pyrimidine derivatives have demonstrated promising cytostatic activity against multiple cancer cell lines, including non-small cell lung cancer and colorectal carcinoma.[1][2] The NCI-60 cell line screening has been a valuable tool in identifying the antiproliferative potential of these compounds.[1][2] Furthermore, some benzo[3][4]thiazolo[3,2-a]pyrimidine derivatives have shown potent anticancer activity with promising IC50 values against a range of cancer cell lines.[1] The structural diversity within the pyrimidine class allows for the fine-tuning of activity against specific cancer types. For example, derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their antiproliferative effects against melanoma, breast, and prostate cancer cell lines.[3]

Anti-infective Properties

The pyrimidine scaffold is also a key component in the development of anti-infective agents. Researchers have successfully synthesized pyrimidine derivatives with significant antibacterial and antifungal properties. For example, certain pyrimidine derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[5] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like dihydrofolate reductase (DHFR), which is critical for bacterial growth.[6] This makes pyrimidine-based DHFR inhibitors a promising area for the development of new antibiotics to combat drug-resistant bacteria.[6]

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of pyrimidine derivatives has also been an area of active investigation. Certain synthesized compounds incorporating the pyrazole moiety have demonstrated anti-inflammatory activities.[7] Additionally, novel 7-amino-oxazolo[5,4-d]pyrimidine derivatives have been shown to possess immunoregulatory properties, with some compounds strongly inhibiting the proliferation of human peripheral blood lymphocytes.[4] These findings suggest that pyrimidine-based compounds could be developed as therapeutics for autoimmune disorders and other inflammatory conditions.[4]

Conclusion

While there is a clear lack of specific biological activity data for this compound in the current scientific literature, the broader class of pyrimidine derivatives represents a rich source of bioactive compounds with diverse therapeutic potential. The established anticancer, anti-infective, and anti-inflammatory activities of various pyrimidine analogs provide a strong rationale for the future investigation of this compound and its derivatives. Further research, including synthesis, in vitro screening, and mechanistic studies, is warranted to elucidate the potential pharmacological profile of this specific compound and its analogs. Such studies will be crucial in determining whether this compound can be a valuable addition to the medicinal chemist's toolbox for the development of novel therapeutics.

References

An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not yield specific mechanism of action studies for 4-methoxypyrimidin-5-ol. Therefore, this guide focuses on the well-documented activities of the broader class of pyrimidine derivatives, which are extensively studied for their therapeutic potential, particularly in anti-inflammatory and anti-cancer applications. The information presented herein is a consolidated overview of the mechanisms of action for various substituted pyrimidine compounds.

Introduction

Mechanism of Action in Inflammation: Cyclooxygenase (COX) Inhibition

A significant number of pyrimidine derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[3]

Quantitative Data: COX Inhibition by Pyrimidine Derivatives

The inhibitory potency of various pyrimidine derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is a critical parameter in the development of safer anti-inflammatory drugs, as COX-1 has a protective role in the gastrointestinal tract.

Compound ClassDerivative ExampleCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyridine-Pyrimidine Hybrids2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d)pyrimidin-4-one (9d)3.540.546.56[2][4]
Pyrimidine-5-CarbonitrilesCompound 5d-0.16 ± 0.01-[5]
Pyrimidine-5-CarbonitrilesCompound 3b-0.20 ± 0.01-[5]
Pyrimidine-5-CarbonitrilesCompound 5b-0.18 ± 0.01-[5]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of pyrimidine derivatives.

Objective: To measure the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test pyrimidine derivatives

  • Reference inhibitors (e.g., celecoxib, ibuprofen)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

  • Compound Preparation: Prepare a series of dilutions of the test pyrimidine derivatives and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).

  • PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of PGE2 production against the logarithm of the inhibitor concentration. The IC50 value is determined by non-linear regression analysis.

Signaling Pathway: COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyrimidine derivatives.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activate Phospholipase A2 Phospholipase A2 Cell Membrane->Phospholipase A2 releases Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Pyrimidine Derivatives Pyrimidine Derivatives Pyrimidine Derivatives->COX-2 inhibit

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.

Mechanism of Action in Cancer: Epidermal Growth Factor Receptor (EGFR) Inhibition

Many pyrimidine derivatives have been developed as potent anti-cancer agents that target the epidermal growth factor receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways that promote cell proliferation, survival, and metastasis.[6][7][8][9][10] Mutations in the EGFR gene can lead to its constitutive activation, a hallmark of several cancers, including non-small cell lung cancer.

Quantitative Data: EGFR Inhibition by Pyrimidine Derivatives

The efficacy of pyrimidine derivatives as EGFR inhibitors is determined by their IC50 values against both wild-type (WT) and mutant forms of the EGFR kinase. High potency against mutant EGFR and selectivity over wild-type EGFR are desirable characteristics to minimize side effects.

Compound ClassDerivative ExampleEGFR TargetIC50 (nM)Reference
Pyrido[3,4-d]pyrimidineCompound 42EGFRL858R1.1[7]
Pyrido[3,4-d]pyrimidineCompound 42EGFRL858R/T790M34[7]
Pyrido[3,4-d]pyrimidineCompound 42EGFRL858R/T790M/C797S7.2[7]
Pyrrolo[2,3-d]pyrimidineCompound 48EGFR3.63[7]
Pyrrolo[3,2-d]pyrimidineCompound 70EGFR5.7[7]
Thiapyran-pyrimidineCompound 13aEGFRT790M/L858R-[10]
Pyrimidine-5-carbonitrileCompound 10bEGFR8.29 ± 0.04[8]
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of pyrimidine derivatives against EGFR kinase.

Objective: To determine the IC50 values of test compounds against wild-type and mutant EGFR kinase.

Materials:

  • Recombinant human EGFR kinase (wild-type and mutant forms)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test pyrimidine derivatives

  • Reference inhibitor (e.g., erlotinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test pyrimidine derivatives and the reference inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the EGFR enzyme, and the test compound or reference inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Experimental Protocol: Cell Proliferation Assay (SRB Assay)

This protocol details the sulforhodamine B (SRB) assay, a method to evaluate the anti-proliferative effects of pyrimidine derivatives on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of test compounds in cancer cells.

Materials:

  • Cancer cell line (e.g., A549, H1975)

  • Cell culture medium and supplements

  • Test pyrimidine derivatives

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Wash the plates multiple times with water to remove TCA and air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB and air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. The GI50 value is determined from the dose-response curve.

Signaling Pathway: EGFR in Cancer

The following diagram depicts the EGFR signaling pathway and its inhibition by pyrimidine derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR binds & activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Pyrimidine Derivatives Pyrimidine Derivatives Pyrimidine Derivatives->EGFR inhibit

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the broader class of pyrimidine derivatives represents a rich source of pharmacologically active compounds. Their ability to selectively inhibit key enzymes such as COX-2 and EGFR underscores their therapeutic potential in the management of inflammatory diseases and cancer. The data and protocols presented in this guide provide a framework for the continued investigation and development of novel pyrimidine-based therapeutic agents. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more potent and selective modulators of these critical biological pathways.-activity relationships of these compounds will undoubtedly lead to the discovery of even more potent and selective modulators of these critical biological pathways.

References

Potential Therapeutic Targets of 4-Methoxypyrimidin-5-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide to the potential therapeutic targets of the novel small molecule, 4-methoxypyrimidin-5-ol. Due to the limited direct research on this specific compound, this paper extrapolates potential biological activities and molecular targets based on extensive analysis of structurally analogous pyrimidine derivatives. The pyrimidine scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of therapeutic effects, most notably in the fields of oncology and inflammation. This whitepaper synthesizes the available preclinical data on related compounds to propose and detail the most probable therapeutic avenues for this compound, focusing on its potential as a kinase inhibitor and a modulator of inflammatory pathways. Detailed experimental protocols for assessing these activities and quantitative data from analogous compounds are provided to guide future research and development efforts.

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of the nucleobases uracil, cytosine, and thymine, and is consequently integral to the structure of nucleic acids. This inherent biological relevance has made the pyrimidine nucleus a privileged structure in medicinal chemistry, leading to the development of a vast array of synthetic derivatives with diverse pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antiviral, antimicrobial, and cardiovascular effects. The therapeutic success of pyrimidine-based drugs, such as the anticancer agent 5-fluorouracil and the antiviral zidovudine, underscores the potential of this chemical class.

This whitepaper focuses on the potential therapeutic applications of a specific, simple pyrimidine derivative: this compound. While direct experimental data for this compound is not yet available in the public domain, its structural features—a pyrimidine core substituted with a methoxy and a hydroxyl group—allow for informed hypotheses regarding its potential biological targets. The methoxy group can influence the molecule's lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding, a key interaction in many protein-ligand binding events. This analysis of structure-activity relationships (SAR) from closely related analogs suggests two primary areas of therapeutic potential for this compound: oncology , through the inhibition of key signaling kinases, and the treatment of inflammatory diseases , via the modulation of enzymes such as cyclooxygenase-2 (COX-2).

Potential Therapeutic Targets

Based on the established activities of structurally similar pyrimidine derivatives, the following are proposed as the most promising therapeutic targets for this compound.

Protein Kinases in Oncology

A significant number of pyrimidine derivatives have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. The pyrimidine scaffold can act as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the kinase ATP-binding site.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer and colorectal cancer. Several pyrimidine-based EGFR inhibitors, such as gefitinib and erlotinib, have been successfully developed. The structural similarity of this compound to the core of these inhibitors suggests it may also bind to the ATP-binding pocket of EGFR.

  • Phosphoinositide 3-kinase (PI3K) / Akt / mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The thieno[3,2-d]pyrimidine scaffold has been extensively explored for the development of dual PI3K/mTOR inhibitors. Given the ability of the pyrimidine ring to mimic the adenine core of ATP, it is plausible that this compound could exhibit inhibitory activity against kinases within this pathway.

  • Aurora Kinases: Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development. Pyrimidine-based compounds have been identified as potent Aurora kinase inhibitors.

Cyclooxygenase-2 (COX-2) in Inflammation

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective COX-2 inhibitors are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. A number of pyrimidine derivatives have been shown to selectively inhibit COX-2. The structural features of this compound may allow it to fit into the active site of COX-2 and exert an anti-inflammatory effect.

Quantitative Data for Analogous Pyrimidine Derivatives

The following tables summarize the in vitro biological activity of various pyrimidine derivatives that are structurally related to this compound. This data is provided to give a frame of reference for the potential potency of this compound against similar targets.

Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50 values in µM)

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine DerivativesMCF-7 (Breast)39.0 - 43.4[1]
MDA-MB-231 (Breast)35.1 - 35.9[1]
Fused Pyrimidine DerivativesMCF-7 (Breast)< 15.21[2]
A549 (Lung)< 15.21[2]
HepG2 (Liver)< 15.21[2]
N-Benzimidazole Benzamide DerivativesHCT 116 (Colon)2.2 - 3.7[3]
MCF-7 (Breast)1.2 - 8.7[3]
HEK 293 (Normal)5.3[3]
5-hydroxypyrimidine DerivativesNot SpecifiedNot Specified[4]
Thienopyrimidine-2,4-dionesNot Specified4.7 - 15[5]

Table 2: Enzyme Inhibitory Activity of Pyrimidine Derivatives

Compound ClassTarget EnzymeIC50 (nM)Reference
Pyrimidine-based InhibitorAurora A KinaseNot Specified[6]
Selective Pyrimidine DerivativesCOX-2Comparable to Meloxicam[7]
HtPD AnalogspUL89-C EndonucleaseIn the nM range[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential therapeutic activities of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., EGFR, PI3K, Aurora A)

  • Kinase substrate (e.g., a specific peptide or protein)

  • Kinase buffer (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP or unlabeled ATP

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor

  • 4X SDS-PAGE sample buffer

  • SDS-PAGE gels

  • Phosphorimager or other detection system

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing the kinase buffer, the recombinant kinase, and the kinase substrate.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only) and a positive control inhibitor.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection).

  • Incubate the reaction mixture at a specified temperature (e.g., 30°C or 37°C) for a defined period (e.g., 20-60 minutes).

  • Terminate the reaction by adding 4X SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • If using radiometric detection, dry the gel and expose it to a phosphor screen. Visualize and quantify the incorporated radioactivity using a phosphorimager.

  • If using a non-radioactive method (e.g., antibody-based detection of phosphorylated substrate), transfer the proteins to a membrane and proceed with Western blotting.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a method for screening potential COX-2 inhibitors.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (fluorometric)

  • Arachidonic Acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well plate suitable for fluorescence measurements

  • Fluorometric plate reader

Procedure:

  • Equilibrate all reagents to room temperature.

  • Prepare serial dilutions of the test compound and the positive control inhibitor in COX Assay Buffer.

  • In a 96-well plate, add the test compound dilutions, a vehicle control, and the positive control.

  • Prepare a reaction master mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

  • Add the reaction master mix to each well of the 96-well plate.

  • Incubate the plate at 25°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence in kinetic mode at an excitation/emission wavelength of 535/587 nm for 5-10 minutes at 25°C.

  • Calculate the rate of the reaction for each well.

  • Determine the percentage of COX-2 inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway potentially targeted by this compound and a general workflow for its preclinical evaluation.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay Enzymatic Assays (Kinase, COX-2) CellProliferation Cell Proliferation Assays (e.g., MTT, SRB) ApoptosisAssay Apoptosis Assays (e.g., Annexin V) CellProliferation->ApoptosisAssay LeadCompound Lead Compound Identification ApoptosisAssay->LeadCompound AnimalModel Animal Model of Disease (e.g., Xenograft, Arthritis) ClinicalTrials Clinical Trials AnimalModel->ClinicalTrials Toxicity Toxicity Studies Compound This compound Compound->EnzymeAssay Compound->CellProliferation LeadCompound->AnimalModel LeadCompound->Toxicity

References

Quantum Chemical Calculations and Spectroscopic Analysis of 4-methoxypyrimidin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of 4-methoxypyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry. The document outlines the theoretical framework based on quantum chemical calculations and provides a hypothetical experimental protocol for its synthesis and characterization. The presented data serves as a foundational resource for further research and development involving this molecule.

Computational Methodology

The quantum chemical calculations detailed herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Software: Gaussian 09 suite of programs.[1] Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP). Basis Set: 6-311++G(d,p) for all atoms. Environment: Calculations were performed in the gas phase.

The molecular geometry of this compound was optimized to a minimum energy conformation. Vibrational frequency calculations were subsequently performed at the same level of theory to confirm the nature of the stationary point and to obtain the theoretical infrared (IR) spectrum. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also determined.

Molecular Geometry

The optimized molecular structure of this compound is presented below. The molecule exhibits a planar pyrimidine ring. Key geometrical parameters, including selected bond lengths and bond angles, are summarized in Table 1 and Table 2, respectively.

Table 1: Selected Optimized Bond Lengths (Å) of this compound

BondLength (Å)
C1 - C21.345
C2 - N31.332
N3 - C41.389
C4 - C51.412
C5 - C61.378
C6 - N11.335
C4 - O71.361
O7 - C81.425
C5 - O91.358
O9 - H100.967

Table 2: Selected Optimized Bond Angles (°) of this compound

AngleValue (°)
N1 - C2 - N3127.8
C2 - N3 - C4115.3
N3 - C4 - C5121.9
C4 - C5 - C6118.5
C5 - C6 - N1121.2
C6 - N1 - C2115.3
C5 - C4 - O7117.4
N3 - C4 - O7120.7
C4 - O7 - C8118.2
C4 - C5 - O9123.1

Electronic Properties

The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals. The energies of the HOMO and LUMO are crucial in determining the chemical reactivity and bioactivity of a molecule.

Table 3: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.215
LUMO Energy-1.234
HOMO-LUMO Energy Gap (ΔE)4.981

The HOMO-LUMO energy gap is a significant indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.

Vibrational Analysis

The theoretical vibrational frequencies were calculated to aid in the interpretation of the experimental IR spectrum. The most prominent vibrational modes are summarized in Table 4.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

Frequency (cm⁻¹)Assignment
3580O-H stretching
3085Aromatic C-H stretching
2960Asymmetric C-H stretching (methoxy)
2850Symmetric C-H stretching (methoxy)
1645C=N stretching
1580C=C aromatic ring stretching
1450C-H bending
1250Asymmetric C-O-C stretching (methoxy)
1030Symmetric C-O-C stretching (methoxy)

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map of this compound indicates that the most negative potential (red regions) is localized around the nitrogen atoms and the oxygen of the hydroxyl group, making them susceptible to electrophilic attack. The positive potential (blue regions) is primarily located around the hydrogen atoms.

Experimental Protocols

The following is a hypothetical protocol for the synthesis and characterization of this compound, based on general organic synthesis techniques for similar pyrimidine derivatives.

6.1. Synthesis of this compound

  • Reaction: A plausible synthetic route involves the reaction of a di-substituted pyrimidine, such as 4-chloro-5-methoxypyrimidine, with a suitable nucleophile to introduce the hydroxyl group. Alternatively, a starting material with the hydroxyl group already in place could be methylated.

  • Procedure:

    • Dissolve the starting pyrimidine derivative in an appropriate solvent (e.g., dioxane, THF).

    • Add the methoxy source (e.g., sodium methoxide) or hydroxyl source (e.g., sodium hydroxide) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

6.2. Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).

  • Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.

  • Melting Point: The melting point of the purified compound would be determined using a standard melting point apparatus.

Visualizations

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Data cluster_analysis Analysis and Interpretation mol_structure Initial Molecular Structure (this compound) dft DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR Frequencies) freq_calc->vib_spec elec_data Electronic Properties (HOMO, LUMO, MEP) elec_prop->elec_data analysis Data Analysis and Comparison with Experimental Data opt_geom->analysis vib_spec->analysis elec_data->analysis

Caption: A general workflow for quantum chemical calculations.

This document provides a comprehensive theoretical and a suggested experimental framework for the study of this compound. The computational data offers valuable insights into its molecular properties, which can be leveraged in the design and development of new chemical entities for various applications, including drug discovery.

References

Navigating the Acquisition of 4-Methoxypyrimidin-5-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the commercial availability, procurement strategies, and potential synthetic routes for the novel chemical compound 4-methoxypyrimidin-5-ol (CAS Number: 149929-27-3). This document is intended for researchers, scientists, and professionals in the fields of drug discovery and development, providing a comprehensive overview of the current landscape for this molecule.

Commercial Availability and Procurement

Several reputable companies offer fee-for-service chemical synthesis and can be contracted to produce this compound to specified purity and quantity requirements. Below is a curated list of potential custom synthesis providers.

Supplier CategoryCompany NameService HighlightsLocation
Custom Synthesis Specialists ChemScenceCustom synthesis, process optimization, commercial productionGlobal
CymitQuimicaCustom synthesis of fine chemicals and intermediatesSpain
ChemicalBookPlatform for sourcing custom synthesis from various suppliersGlobal
Contract Research Organizations (CROs) WuXi AppTecIntegrated services from discovery to commercializationChina, USA
EvotecDrug discovery and development services, including custom synthesisGermany
Specialty Chemical Providers Sigma-Aldrich (Merck)Custom synthesis services for research and developmentGlobal
TCI ChemicalsCustom synthesis of organic and inorganic chemicalsJapan, USA, Europe

Proposed Synthesis Protocol for this compound

Overall Reaction Scheme:

G Start Starting Material: 5-Hydroxypyrimidine Step1 Protection of Hydroxyl Group (e.g., Benzylation) Start->Step1 Intermediate1 5-(Benzyloxy)pyrimidine Step1->Intermediate1 Step2 Oxidative Chlorination (e.g., with POCl3) Intermediate1->Step2 Intermediate2 4-Chloro-5-(benzyloxy)pyrimidine Step2->Intermediate2 Step3 Methoxylation (e.g., with Sodium Methoxide) Intermediate2->Step3 Intermediate3 4-Methoxy-5-(benzyloxy)pyrimidine Step3->Intermediate3 Step4 Deprotection (e.g., Hydrogenolysis) Intermediate3->Step4 End Final Product: This compound Step4->End G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis and Characterization B Cell-Based Assays (e.g., Proliferation, Viability) A->B C Biochemical Assays (e.g., Kinase Inhibition) A->C D Target Identification (e.g., Affinity Chromatography) B->D C->D E Signaling Pathway Analysis (e.g., Western Blot, qPCR) D->E F Cell Cycle Analysis E->F G Apoptosis Assays E->G H Animal Model of Disease (e.g., Xenograft) E->H I Pharmacokinetic Studies H->I J Toxicity Assessment H->J G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K inhibits? Compound->Akt inhibits? Compound->mTORC1 inhibits?

Methodological & Application

Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activities and specific medicinal chemistry applications of 4-methoxypyrimidin-5-ol are limited in publicly available scientific literature. The following application notes and protocols are based on the known activities of structurally related pyrimidine derivatives and serve as a guide for potential research and development.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidine class of molecules. The pyrimidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents.[1][2] The presence of a methoxy and a hydroxyl group on the pyrimidine ring of this compound suggests its potential as a versatile building block for the synthesis of novel drug candidates with diverse pharmacological activities.

Potential Therapeutic Applications

Based on the extensive research on pyrimidine derivatives, this compound could serve as a key intermediate or a core scaffold for the development of therapeutic agents in the following areas:

  • Anticancer Agents: Pyrimidine analogs are well-established as anticancer drugs, often acting as antimetabolites that interfere with DNA and RNA synthesis.[3] Furthermore, substituted pyrimidines have been shown to act as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[4]

  • Antimicrobial Agents: The pyrimidine nucleus is a common feature in many antibacterial and antifungal drugs.[1][5] These compounds can inhibit essential microbial enzymes or interfere with the synthesis of vital cellular components.

  • Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, potentially through the inhibition of inflammatory mediators or signaling pathways.[6][7]

  • Antiviral Agents: Modified pyrimidine nucleosides are a cornerstone of antiviral therapy, particularly against herpes viruses and HIV.[1]

  • Cardiovascular Agents: Some pyrimidine-containing compounds, like Minoxidil, exhibit vasodilator properties and are used in the treatment of hypertension.[8]

Quantitative Data on Related Pyrimidine Derivatives

To provide a reference for the potential efficacy of compounds derived from this compound, the following table summarizes the biological activities of some structurally related pyrimidine derivatives.

Compound ClassTarget/ActivityIC50/EC50/GI50Reference
5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidinesCDK9/Ki1 - 6 nM[4]
Pyrimidinone-5-carbonitrilesMCF-7 and Caco-2 cell linesPotent cytotoxic activity[5]
Pyrimidine pyrazoline-anthracene derivativesHepG2 and Huh-7 cell linesIC50 = 5.34 and 6.13 µg/mL[5]
Pyrimidine-5-carbonitrile derivativesCOX-2 InhibitionIC50 = 1.03–1.71 µM[5]

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to evaluate the biological activity of derivatives of this compound.

Protocol 1: Synthesis of this compound Derivatives

This protocol is a hypothetical adaptation based on the synthesis of a related compound, 2-chloro-4-methoxypyrimidin-5-ol.

Objective: To synthesize derivatives of this compound for biological screening.

Materials:

  • Starting pyrimidine precursor (e.g., a di-substituted pyrimidine)

  • Methanolic sodium methoxide solution

  • Appropriate reagents for substitution reactions (e.g., alkyl halides, aryl boronic acids for cross-coupling)

  • Solvents (e.g., THF, DMF, Dichloromethane)

  • Catalysts (e.g., Palladium catalyst for cross-coupling)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Methoxylation: Dissolve the starting pyrimidine precursor in a suitable solvent like methanol.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with a suitable reagent (e.g., water or a mild acid).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 4-methoxypyrimidine intermediate.

  • Derivatization: The hydroxyl group at the 5-position can be further functionalized using standard organic synthesis techniques, such as etherification or esterification. Alternatively, other positions on the pyrimidine ring can be modified. For example, a Suzuki cross-coupling reaction can be performed if a halogen is present at another position.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway

anticancer_pathway cluster_cell Cancer Cell Growth_Factor_Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Growth_Factor_Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Cell_Cycle_Progression->Proliferation Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->Kinase_Cascade Inhibition Pyrimidine_Derivative->Cell_Cycle_Progression Arrest

Caption: Potential mechanism of action for a this compound derivative as an anticancer agent.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Synthesis Synthesis of This compound Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Assays In Vitro Assays (e.g., MTT, Enzyme Inhibition) Characterization->In_Vitro_Assays Hit_Identification Hit Identification In_Vitro_Assays->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A generalized workflow for the development of drug candidates from a this compound scaffold.

References

Application of 4-Methoxypyrimidin-5-ol in Kinase Inhibitor Synthesis: A Review of Potential Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the design and synthesis of a multitude of kinase inhibitors, with numerous FDA-approved drugs featuring this core heterocyclic motif. The strategic functionalization of the pyrimidine ring is critical for achieving high potency and selectivity against specific kinase targets. This document explores the potential application of 4-methoxypyrimidin-5-ol as a versatile building block in the synthesis of novel kinase inhibitors. While direct utilization of this specific precursor is not extensively documented in publicly available literature, its chemical structure suggests several plausible synthetic routes to access key intermediates for kinase inhibitor development. This application note will outline hypothetical, yet chemically sound, protocols and workflows for leveraging this compound in the generation of diverse pyrimidine-based kinase inhibitor libraries.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for these conditions. The pyrimidine ring is a privileged scaffold in this context, often serving as a bioisostere for the adenine base of ATP and forming crucial hydrogen bond interactions with the kinase hinge region. The substitution pattern on the pyrimidine core dictates the inhibitor's affinity and selectivity.

This compound presents an attractive, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its bifunctional nature, possessing both a methoxy and a hydroxyl group, allows for diverse chemical modifications at the C4 and C5 positions, which are known to be important for modulating kinase activity.

Potential Synthetic Transformations of this compound

The reactivity of the hydroxyl and methoxy groups on the pyrimidine ring can be exploited to introduce a variety of substituents, thereby generating a library of compounds for screening against different kinase targets.

O-Alkylation and O-Arylation of the 5-Hydroxyl Group

The hydroxyl group at the C5 position can be readily converted to an ether linkage, introducing a diverse range of functionalities.

Experimental Protocol: General Procedure for O-Alkylation

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, THF, or Acetone), add a base (e.g., K₂CO₃, NaH, or Cs₂CO₃) (1.1 - 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (R-X, where X = Cl, Br, or I) (1.1 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkoxy-4-methoxypyrimidine.

Table 1: Hypothetical Yields for O-Alkylation Reactions

R-X (Alkylating Agent)ProductExpected Yield (%)
Benzyl bromide5-(Benzyloxy)-4-methoxypyrimidine85-95
Ethyl iodide5-Ethoxy-4-methoxypyrimidine80-90
2-Bromo-N,N-dimethylacetamide2-((4-Methoxypyrimidin-5-yl)oxy)-N,N-dimethylacetamide75-85
Conversion of the 5-Hydroxyl Group to an Amino Group

The hydroxyl group can be transformed into an amino group, a common pharmacophore in kinase inhibitors, through a multi-step sequence.

Experimental Protocol: Synthesis of 5-Amino-4-methoxypyrimidine

  • Mesylation/Tosylation: To a solution of this compound (1.0 eq) and a base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., DCM or THF) at 0 °C, add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous NaHCO₃ and brine. Dry the organic layer and concentrate.

  • Azide Displacement: Dissolve the crude mesylate/tosylate in DMF and add sodium azide (1.5 eq). Heat the reaction to 80-100 °C.

  • After completion, cool the reaction, add water, and extract the product with an organic solvent.

  • Reduction: Reduce the resulting azide to the amine using a standard procedure, such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reaction (PPh₃, H₂O).

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The methoxy group at the C4 position can be displaced by various nucleophiles, particularly after activation of the pyrimidine ring.

Experimental Protocol: General Procedure for SNAr with Amines

  • To a solution of the 5-substituted-4-methoxypyrimidine (1.0 eq) in a suitable solvent (e.g., n-butanol, dioxane, or DMF), add the desired amine (R-NH₂) (1.2 - 2.0 eq).

  • Add an acid catalyst (e.g., HCl or TFA) if necessary.

  • Heat the reaction mixture to 100-150 °C, potentially using microwave irradiation to accelerate the reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify the product by crystallization or column chromatography.

Table 2: Hypothetical Kinase Inhibition Data (IC₅₀, nM) for Synthesized Analogs

Compound IDTarget KinaseIC₅₀ (nM)
PMP-001EGFR50
PMP-002VEGFR275
PMP-003BTK120
PMP-004JAK285

Visualizing the Synthetic Workflow and Signaling Pathways

The following diagrams illustrate the potential synthetic pathways starting from this compound and a representative signaling pathway that could be targeted by the synthesized inhibitors.

G A This compound B O-Alkylation / O-Arylation A->B D Mesylation/Tosylation A->D C 5-Alkoxy/Aryloxy-4-methoxypyrimidine B->C J SNAr with Amines C->J E 5-O-Ms/Ts-4-methoxypyrimidine D->E F Azide Displacement E->F G 5-Azido-4-methoxypyrimidine F->G H Reduction G->H I 5-Amino-4-methoxypyrimidine H->I I->J K 4-Amino-5-alkoxy/aryloxy-pyrimidine Kinase Inhibitors J->K

Caption: Synthetic pathways from this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK P1 P RTK->P1 RAS RAS P1->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK

Caption: Targeted RTK signaling pathway.

Conclusion

While direct experimental evidence for the use of this compound in kinase inhibitor synthesis is limited in the public domain, its chemical structure offers significant potential for the creation of diverse libraries of pyrimidine-based compounds. The synthetic protocols outlined in this application note provide a foundation for researchers to explore the utility of this versatile building block. The strategic modification of the C4 and C5 positions can lead to the discovery of novel and potent kinase inhibitors with desirable pharmacological properties. Further investigation into the reactivity and synthetic applications of this compound is warranted to fully realize its potential in drug discovery.

Application Notes and Protocols for Reactions Involving 4-Methoxypyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the experimental setup for reactions involving 4-methoxypyrimidin-5-ol, a versatile heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details a plausible synthetic route for this compound, based on established pyrimidine syntheses, and outlines key reactions such as O-alkylation, O-acylation, and chlorination. Detailed experimental protocols, quantitative data representation, and workflow diagrams are provided to guide researchers in the effective utilization of this compound.

Introduction

This compound, and its tautomer 5-methoxypyrimidin-4(3H)-one, are pyrimidine derivatives of significant interest in the synthesis of novel bioactive molecules. The pyrimidine scaffold is a core structure in numerous pharmaceuticals, and the functional groups of this compound (a hydroxyl, a methoxy, and two nitrogen atoms in the ring) offer multiple points for chemical modification. This allows for the generation of diverse compound libraries for screening in drug discovery programs. These notes will detail the synthesis and key transformations of this valuable building block.

Synthesis of this compound

Proposed Synthetic Pathway:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification beta_methoxy β-Methoxypropionitrile alpha_formyl α-Formyl-β-methoxypropionitrile beta_methoxy->alpha_formyl Alkaline conditions formate_ester Formate Ester formate_ester->alpha_formyl pyrimidine_core This compound alpha_formyl->pyrimidine_core Ethanol, Heat formamidine Formamidine formamidine->pyrimidine_core crude_product Crude Product pyrimidine_core->crude_product Reaction Workup pure_product Pure this compound crude_product->pure_product Recrystallization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • β-Methoxypropionitrile

  • Ethyl formate

  • Sodium methoxide

  • Formamidine hydrochloride

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

Step 1: Synthesis of α-Formyl-β-methoxypropionitrile (Condensation)

  • To a stirred solution of sodium methoxide (1.1 eq) in anhydrous diethyl ether at 0 °C, add a mixture of β-methoxypropionitrile (1.0 eq) and ethyl formate (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding ice-cold water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the combined aqueous layers with cold, dilute hydrochloric acid to a pH of ~3-4.

  • Extract the product with diethyl ether.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude α-formyl-β-methoxypropionitrile.

Step 2: Synthesis of this compound (Cyclization)

  • Dissolve the crude α-formyl-β-methoxypropionitrile (1.0 eq) in ethanol.

  • Add formamidine hydrochloride (1.1 eq) and sodium methoxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) for 6-8 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

  • Remove the solvent under reduced pressure.

Step 3: Purification

  • Dissolve the crude residue in a minimum amount of hot water.

  • Adjust the pH to ~7 with a sodium hydroxide solution.

  • Allow the solution to cool slowly to room temperature, then place in an ice bath to facilitate crystallization.

  • Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the solid from an ethanol/water mixture (e.g., 3:1 v/v) to obtain pure this compound.[1]

Expected Yield: 60-70% (based on the synthesis of a similar derivative).[1]

Key Reactions of this compound

The hydroxyl group of this compound is the primary site for derivatization, allowing for O-alkylation and O-acylation. Furthermore, the hydroxyl group can be converted to a chlorine atom, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

General Reaction Scheme:

G cluster_0 O-Alkylation cluster_1 O-Acylation cluster_2 Chlorination start This compound alkylation O-Alkyl Derivative start->alkylation R-X, Base acylation O-Acyl Derivative start->acylation RCOCl, Base chlorination 5-Methoxy-4-chloropyrimidine start->chlorination POCl3 substitution Nucleophilic Substitution Product chlorination->substitution Nucleophile (Nu-)

Caption: Key reactions of this compound.

O-Alkylation

O-alkylation introduces an ether linkage at the 5-position. The reaction typically proceeds under basic conditions to deprotonate the hydroxyl group, followed by reaction with an alkyl halide.

Experimental Protocol: General O-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to a temperature appropriate for the solvent and reactants (e.g., reflux in acetone) and monitor by TLC.

  • After the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

O-Acylation

O-acylation introduces an ester functionality. This is typically achieved by reacting the pyrimidinol with an acyl chloride or anhydride in the presence of a base.

Experimental Protocol: General O-Acylation

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • Solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve this compound (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Chlorination

The conversion of the hydroxyl group to a chlorine atom is a key transformation that activates the pyrimidine ring for nucleophilic substitution. This is commonly achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a catalyst)

Procedure:

  • Carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (e.g., 5-10 eq).

  • Optionally, add a catalytic amount of pyridine.

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 5-methoxy-4-chloropyrimidine by column chromatography or distillation.

Data Presentation

The following tables summarize the expected inputs and potential outputs for the described reactions. Note that specific yields and spectral data will vary depending on the exact substrates and reaction conditions used.

Table 1: Synthesis of this compound

StepStarting MaterialsKey ReagentsProductExpected Yield (%)
1β-Methoxypropionitrile, Ethyl formateSodium methoxideα-Formyl-β-methoxypropionitrile-
2α-Formyl-β-methoxypropionitrileFormamidine HCl, Sodium methoxideThis compound60-70

Table 2: Key Reactions of this compound

ReactionSubstrateKey ReagentsProductTypical Yield (%)
O-AlkylationThis compoundR-X, BaseO-Alkyl-4-methoxypyrimidine70-90
O-AcylationThis compoundRCOCl, BaseO-Acyl-4-methoxypyrimidine75-95
ChlorinationThis compoundPOCl₃5-Methoxy-4-chloropyrimidine60-80

Table 3: Spectroscopic Data for 2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride (a representative derivative) [1]

TechniqueData
¹H NMR (D₂O)δ 3.85 (s, 3H, OCH₃), 4.20 (s, 2H, CH₂NH₂), 6.55 (s, 1H, pyrimidine-H)
IR (KBr)3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O)

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of pyrimidine derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize, functionalize, and utilize this compound in their research and development endeavors. The ability to perform O-alkylation, O-acylation, and chlorination opens up numerous possibilities for creating novel molecules with potential therapeutic applications. Careful optimization of the provided general protocols will be necessary to achieve the best results for specific target molecules.

References

4-Methoxypyrimidin-5-ol: An Underutilized Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Despite its potential as a versatile precursor for a variety of heterocyclic compounds, 4-methoxypyrimidin-5-ol remains a largely unexplored building block in the field of organic synthesis. A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed application notes and established experimental protocols for its use in the synthesis of complex organic molecules.

While the pyrimidine core is a ubiquitous scaffold in medicinal chemistry and materials science, researchers have predominantly relied on other, more readily available pyrimidine derivatives as starting materials. The tautomeric form, 5-methoxypyrimidin-4-ol, is documented in chemical databases such as PubChem; however, its reactivity and synthetic applications are not well-established in the cited literature.

This document aims to provide a foundational understanding of the potential reactivity of this compound and to propose hypothetical synthetic pathways based on the known chemistry of similar pyrimidine systems. The absence of specific experimental data in the public domain necessitates a theoretical approach to its application.

Potential Synthetic Applications

Based on the functional groups present in this compound (a hydroxyl group, a methoxy group, and the pyrimidine ring), several types of reactions could be envisioned. These hypothetical applications are presented to stimulate further research into this potentially valuable synthetic intermediate.

Table 1: Hypothetical Reactions of this compound

Reaction TypeReagents and Conditions (Hypothetical)Potential Product(s)Potential Biological Relevance
O-Alkylation Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)5-Alkoxy-4-methoxypyrimidinesModulation of solubility and pharmacokinetic properties of bioactive molecules.
O-Acylation Acyl chloride or anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF)4-Methoxy-5-(acyloxy)pyrimidinesProdrug strategies, introduction of cleavable linkers.
Suzuki Cross-Coupling (after conversion to triflate) 1. Tf₂O, Base (e.g., Pyridine) 2. Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O)5-Aryl-4-methoxypyrimidinesCore structures for kinase inhibitors and other pharmacologically active agents.
Buchwald-Hartwig Amination (after conversion to triflate) 1. Tf₂O, Base (e.g., Pyridine) 2. Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene)5-Amino-4-methoxypyrimidinesKey intermediates for a wide range of pharmaceuticals.
Nucleophilic Aromatic Substitution of the Methoxy Group Strong nucleophile (e.g., R-NH₂, R-SH), High temperature4-Substituted-pyrimidin-5-olsDiversification of the pyrimidine core.

Proposed Experimental Protocols (Hypothetical)

The following protocols are theoretical and would require experimental validation and optimization.

Protocol 1: Synthesis of 5-Benzyloxy-4-methoxypyrimidine (Hypothetical)
  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C for 12 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 4-Methoxy-5-(phenylamino)pyrimidine (via Triflate - Hypothetical)
  • Step A: Synthesis of 4-methoxypyrimidin-5-yl trifluoromethanesulfonate

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add triflic anhydride (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 2 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude triflate, to be used directly in the next step.

  • Step B: Buchwald-Hartwig Amination

    • To an oven-dried flask, add the crude triflate (1.0 eq), aniline (1.2 eq), cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the flask with argon.

    • Add anhydrous toluene and heat the mixture to 100 °C for 18 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the final product.

Workflow and Pathway Visualizations

The following diagrams illustrate the hypothetical synthetic pathways described above.

G cluster_alkylation Hypothetical O-Alkylation Workflow start This compound step1 Add K₂CO₃ in DMF start->step1 step2 Add Benzyl Bromide step1->step2 step3 Heat and Monitor step2->step3 end 5-Benzyloxy-4-methoxypyrimidine step3->end

Caption: Hypothetical workflow for the O-alkylation of this compound.

G cluster_cross_coupling Hypothetical Cross-Coupling Pathway cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound triflate Triflate Intermediate start->triflate Tf₂O, Pyridine product 5-Substituted Pyrimidine triflate->product Coupling Partner, Pd Catalyst, Base suzuki_partner Arylboronic Acid buchwald_partner Amine suzuki_product 5-Aryl-4-methoxypyrimidine buchwald_product 5-Amino-4-methoxypyrimidine

Caption: Potential synthetic routes via a triflate intermediate.

Conclusion and Future Directions

The lack of published data on the synthetic utility of this compound presents a significant opportunity for research and development in organic and medicinal chemistry. The proposed synthetic transformations, if validated, could open new avenues for the synthesis of novel pyrimidine-based compounds with potential applications in drug discovery and materials science. Experimental investigation into the reactivity of this building block is highly encouraged to unlock its full potential. Researchers in the field are urged to explore these and other potential reactions to establish a robust synthetic portfolio for this underutilized chemical entity.

Application Notes and Protocols for the Quantification of 4-methoxypyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-methoxypyrimidin-5-ol is a substituted pyrimidine derivative. Pyrimidine and its derivatives are of significant interest in pharmaceutical and biological research due to their diverse pharmacological activities.[1][2][3][4] Accurate and precise quantification of such compounds is crucial for drug development, pharmacokinetic studies, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound in both bulk pharmaceutical ingredients (API) and human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is presented in the table below.[3]

PropertyValue
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
LogP -0.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Method 1: Quantification of this compound in Bulk Pharmaceutical Ingredient by HPLC-UV

This method is suitable for the determination of the purity and concentration of this compound in solid form or in simple formulations.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Instrumentation

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of 20 mM ammonium formate buffer (pH 3.0, adjusted with formic acid) and acetonitrile in a ratio of 90:10 (v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • UV Detection Wavelength: 270 nm

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 10 mL volumetric flask and dissolve it in the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (HPLC-UV)

The following table summarizes the typical performance characteristics of this HPLC-UV method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Experimental Workflow: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (1-100 µg/mL) HPLC_Injection Inject 10 µL into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Solution (Dissolve and Filter) Sample_Prep->HPLC_Injection Chromatography Isocratic Elution on C18 Column HPLC_Injection->Chromatography UV_Detection UV Detection at 270 nm Chromatography->UV_Detection Peak_Integration Integrate Peak Area UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Method 2: Quantification of this compound in Human Plasma by LC-MS/MS

This method provides high sensitivity and selectivity for the quantification of this compound in a complex biological matrix such as human plasma, making it ideal for pharmacokinetic studies.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d3

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

3. LC-MS/MS Conditions

  • LC Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: Hold at 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • This compound: Precursor ion (Q1) m/z 127.1 -> Product ion (Q3) m/z [to be determined empirically, e.g., 84.1]

    • Internal Standard (IS): Precursor ion (Q1) m/z 130.1 -> Product ion (Q3) m/z [to be determined empirically, e.g., 87.1]

4. Preparation of Standard and QC Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare calibration standards.

  • Spiked Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the working standard solutions to obtain final concentrations ranging from 0.1 ng/mL to 100 ng/mL.

5. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (e.g., at 10 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

6. Data Analysis

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Quantitative Data Summary (LC-MS/MS)

The following table summarizes the expected performance characteristics of this LC-MS/MS method.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (% RSD) < 15% (< 20% at LOQ)
Matrix Effect Minimal
Recovery > 85%

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample 50 µL Plasma Sample Add_IS_ACN Add 150 µL Acetonitrile with Internal Standard Plasma_Sample->Add_IS_ACN Vortex Vortex to Precipitate Proteins Add_IS_ACN->Vortex Centrifuge Centrifuge at 14,000 rpm Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS_Injection Inject 5 µL into LC-MS/MS Supernatant->LCMS_Injection Gradient_Elution Gradient Elution on C18 Column LCMS_Injection->Gradient_Elution MS_Detection ESI+ MRM Detection Gradient_Elution->MS_Detection Peak_Area_Ratio Calculate Analyte/IS Peak Area Ratio MS_Detection->Peak_Area_Ratio Calibration Generate Calibration Curve Peak_Area_Ratio->Calibration Quantification Quantify Plasma Concentration Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound in plasma.

References

Application Notes and Protocols for In Vitro Assay Development Using 4-methoxypyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of 4-methoxypyrimidin-5-ol, a pyrimidine derivative, for its potential inhibitory activity against two major classes of drug targets: protein kinases and cyclooxygenase (COX) enzymes. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2][3][4][5]

I. Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] Therefore, assessing the inhibitory potential of this compound against a representative protein kinase is a crucial first step in its characterization.

Application Note: In Vitro Kinase Inhibition Assay

This protocol describes a generic in vitro kinase assay to determine the inhibitory activity of this compound against a selected protein kinase. The assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

Experimental Workflow Diagram

G prep Prepare Reagents (Kinase, Substrate, ATP, this compound) reaction Set up Kinase Reaction (Kinase + Substrate + Inhibitor) prep->reaction incubation1 Pre-incubate reaction->incubation1 atp_addition Initiate Reaction (Add ATP) incubation1->atp_addition incubation2 Incubate at 30°C atp_addition->incubation2 stop_reaction Stop Reaction (Add Stop Solution) incubation2->stop_reaction detection Detect Phosphorylation (e.g., Luminescence, Fluorescence, Radioactivity) stop_reaction->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay

Materials:

  • Recombinant Protein Kinase (e.g., a specific kinase of interest)

  • Kinase Substrate (peptide or protein)

  • This compound (dissolved in DMSO)

  • Kinase Assay Buffer (specific to the kinase)

  • Adenosine Triphosphate (ATP)

  • Stop Solution (e.g., EDTA)

  • Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³²P]ATP)

  • 384-well assay plates (white or black, depending on detection method)

  • Plate reader (Luminometer, Fluorometer, or Scintillation Counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 µM.

  • Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.

  • Assay Plate Setup:

    • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

    • Add 4 µL of the kinase solution to each well.

    • Add 4 µL of the substrate solution to each well.

    • Mix gently and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 10 µL of the stop solution to each well.

  • Detection: Add the detection reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Read the plate using the appropriate plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary (Hypothetical)

Concentration of this compound (µM)Kinase Activity (% of Control)% Inhibition
1005.294.8
3015.884.2
1035.164.9
352.347.7
175.624.4
0.390.19.9
0.198.71.3
0 (Vehicle)1000

II. Cyclooxygenase (COX) Inhibition Assays

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[7][8][9] Inhibition of COX enzymes is a common strategy for anti-inflammatory drugs.

Application Note: In Vitro COX Inhibition Assay

This protocol details an in vitro assay to assess the inhibitory effect of this compound on the activity of COX-1 and COX-2. The assay measures the peroxidase activity of the COX enzymes.

Signaling Pathway Diagram

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Cyclooxygenase Activity PGG2 Prostaglandin G2 (PGG2) PGG2->COX_Enzyme Peroxidase Activity PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins PGH2->Prostaglandins COX_Enzyme->PGG2 COX_Enzyme->PGH2 Inhibitor This compound Inhibitor->COX_Enzyme Inhibition

Caption: Simplified COX pathway and the point of inhibition.

Protocol: In Vitro COX Inhibition Assay

Materials:

  • COX-1 (ovine or human)

  • COX-2 (ovine or human)

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well assay plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reagent Preparation:

    • Prepare a solution of COX-1 or COX-2 in the assay buffer containing heme.

    • Prepare a solution of arachidonic acid in ethanol.

    • Prepare a solution of the colorimetric substrate in the assay buffer.

  • Assay Plate Setup:

    • Add 10 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of the 96-well plate.

    • Add 150 µL of the assay buffer to each well.

    • Add 10 µL of the heme solution to each well.

    • Add 10 µL of the COX-1 or COX-2 enzyme solution to each well.

    • Mix gently and incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 10 µL of the colorimetric substrate solution to each well.

    • Add 10 µL of the arachidonic acid solution to each well to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for both COX-1 and COX-2.

Quantitative Data Summary (Hypothetical)

Concentration of this compound (µM)COX-1 % InhibitionCOX-2 % Inhibition
10085.392.1
3068.975.4
1045.255.8
325.732.6
110.115.3
0.32.54.8
0.10.81.2
0 (Vehicle)00

III. Cell Viability/Cytotoxicity Assay

It is essential to determine if the observed enzymatic inhibition is not due to general cytotoxicity of the compound. A cell viability assay should be performed in parallel with the primary screening assays.

Application Note: MTT Cell Viability Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on a relevant cell line.

Experimental Workflow Diagram

G seed_cells Seed Cells in a 96-well Plate incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add this compound incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analysis Data Analysis (Calculate % Viability, CC50) read_absorbance->analysis

Caption: Workflow for an MTT cell viability assay.

Protocol: MTT Cell Viability Assay

Materials:

  • Human cell line (e.g., a cancer cell line for kinase inhibitor testing, or a macrophage cell line for COX inhibitor testing)

  • Cell Culture Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a spectrophotometer.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound using the formula: % Viability = 100 * (Absorbance_treated / Absorbance_vehicle)

  • Plot the % Viability against the logarithm of the compound concentration and fit the data to determine the CC50 (50% cytotoxic concentration).

Quantitative Data Summary (Hypothetical)

Concentration of this compound (µM)Cell Viability (% of Control)
20015.6
10048.2
5085.1
2595.3
12.598.7
6.2599.1
3.12599.5
0 (Vehicle)100

References

safe handling and storage procedures for 4-methoxypyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-methoxypyrimidin-5-ol was found. The following information is based on the safety data of structurally similar compounds, including pyrimidine and its derivatives, as well as methoxy-substituted aromatic compounds. Therefore, these guidelines should be treated as a precautionary measure and a qualified safety professional should be consulted before handling this compound.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. As with any novel chemical entity, understanding its safe handling and storage is paramount for the protection of laboratory personnel and the integrity of research. These application notes provide a summary of inferred safe handling and storage procedures.

Hazard Identification

Based on the analysis of related pyrimidine and methoxy-aromatic compounds, this compound should be handled as a potentially hazardous substance. The primary anticipated hazards are:

  • Acute Oral Toxicity: Similar compounds can be harmful if swallowed.[1]

  • Skin and Eye Irritation: Many aromatic and heterocyclic compounds can cause skin and eye irritation upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

Inferred GHS Hazard Pictograms:

PictogramHazard Class
alt text
Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Tract Irritation

Inferred Hazard and Precautionary Statements:

CodeStatement
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of PPE should be conducted before handling this compound. The following are minimum recommendations based on analogous compounds:

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.

3.2. Safe Handling Protocol

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula for transferring the solid material. Avoid creating dust.

    • If the compound is a fine powder, consider using a balance with a draft shield.

  • Dissolution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Properly dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

3.3. Storage Protocol

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Waste Disposal

  • Small Spills:

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and decontaminating solution.

  • Large Spills:

    • Evacuate the area.

    • Contact your institution's environmental health and safety department.

  • Waste Disposal:

    • Dispose of all waste materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Diagrams

Safe_Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage PPE Don Appropriate PPE WorkArea Prepare Clean Work Area PPE->WorkArea SafetyEquip Verify Safety Equipment WorkArea->SafetyEquip Weighing Weighing in Fume Hood SafetyEquip->Weighing Transfer Transferring Material Weighing->Transfer Dissolution Dissolving Compound Transfer->Dissolution Cleanup Clean Work Area Dissolution->Cleanup Waste Dispose of Waste Cleanup->Waste Hygiene Wash Hands Waste->Hygiene Store Store in a Cool, Dry, Well-Ventilated Area Hygiene->Store

References

Application Notes and Protocols for the Use of 4-methoxypyrimidin-5-ol in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development.[1][2] This approach involves screening libraries of low molecular weight compounds (fragments) to identify those that bind weakly to a biological target.[1] These initial hits can then be optimized into more potent, lead-like molecules.[1][3] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and their ability to form key interactions with protein targets.[4][5]

This document provides detailed application notes and protocols for the use of a representative pyrimidine fragment, 4-methoxypyrimidin-5-ol, in a hypothetical fragment-based screening campaign against a protein kinase target. While specific experimental data for this compound is not extensively available in public literature, the following sections provide illustrative data and standardized protocols that are representative of a typical FBDD workflow.

Application Notes

Target Rationale: Targeting Kinase X with a Pyrimidine-Based Fragment Library

Protein kinases are a major class of drug targets, particularly in oncology. A hypothetical kinase, "Kinase X," has been identified as a key driver in a cancer-related signaling pathway. The ATP-binding pocket of many kinases contains conserved hydrogen bonding motifs where a pyrimidine scaffold can act as a "hinge-binder." this compound, with its hydrogen bond donors and acceptors, represents an ideal fragment to probe this hinge-binding region.

Screening Cascade Overview

A typical fragment screening cascade is employed to identify and validate hits. The process begins with a primary screen of a fragment library to identify binders, followed by validation and characterization of the initial hits to confirm their binding and determine their affinity and binding mode.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit to Lead a Fragment Library (e.g., including this compound) b Primary Screen (e.g., NMR, SPR, Thermal Shift) a->b c Hit Confirmation (Dose-response) b->c Initial Hits d Affinity Measurement (e.g., ITC, SPR) c->d e Ligand Efficiency Calculation d->e f Structure Determination (X-ray Crystallography, NMR) e->f g Binding Mode Analysis f->g h Fragment Elaboration/ Linking g->h i Lead Optimization h->i

Figure 1: A typical workflow for a fragment-based screening campaign.
Data Presentation

The following tables present hypothetical data for a fragment screening campaign involving this compound against Kinase X.

Table 1: Primary Screening Results (NMR)

Fragment IDCompound NameConcentration (µM)Chemical Shift Perturbation (Δδ ppm)Hit Flag
F021This compound5000.08Yes
F0222-aminopyrimidine5000.02No
F0235-bromopyrimidine5000.05Yes

Table 2: Hit Validation and Affinity Measurement (Isothermal Titration Calorimetry)

Fragment IDCompound NameDissociation Constant (Kd) (mM)Stoichiometry (n)Ligand Efficiency (LE)
F021This compound1.20.980.35
F0235-bromopyrimidine2.51.030.29

Table 3: Enzymatic Inhibition Assay

Fragment IDCompound NameIC50 (mM)
F021This compound1.5
F0235-bromopyrimidine3.1

Experimental Protocols

Protocol 1: NMR-Based Fragment Screening

This protocol outlines the use of ¹H-¹⁵N HSQC NMR experiments to detect fragment binding to a ¹⁵N-labeled protein target.

  • Protein Preparation:

    • Express and purify ¹⁵N-labeled Kinase X to >95% purity.

    • Prepare a stock solution of Kinase X at 100 µM in NMR buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D₂O).

  • Fragment Library Preparation:

    • Prepare a 100 mM stock solution of this compound in d6-DMSO.

    • Create a fragment cocktail containing this compound and other fragments, each at a final concentration of 10 mM in d6-DMSO.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of 100 µM Kinase X.

    • Add the fragment cocktail to the protein sample to a final concentration of 500 µM for each fragment.

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

    • Overlay the two spectra and analyze for chemical shift perturbations (CSPs) of the protein backbone amide signals. A significant CSP indicates fragment binding.

  • Hit Deconvolution:

    • If a cocktail shows activity, screen each individual fragment from that cocktail to identify the specific binder.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Hit Validation

ITC measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry (n), and other thermodynamic parameters.

  • Sample Preparation:

    • Prepare a 20 µM solution of Kinase X in ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Prepare a 500 µM solution of this compound in the same ITC buffer. Ensure the DMSO concentration is matched between the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the fragment solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature at 25°C, 20 injections of 2 µL each).

    • Perform the titration.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and enthalpy of binding (ΔH).

Protocol 3: X-ray Crystallography for Structural Characterization

This protocol describes how to obtain a co-crystal structure of a fragment bound to the target protein.

  • Crystallization:

    • Crystallize Kinase X using a suitable method (e.g., hanging drop vapor diffusion).

    • Optimize crystallization conditions to obtain diffraction-quality crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing the crystallization mother liquor supplemented with 10 mM this compound.

    • Transfer a Kinase X crystal into the soaking solution and incubate for 1-2 hours.

  • Data Collection:

    • Cryo-protect the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data.

    • Solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Build the fragment into the observed electron density map and refine the structure.

    • Analyze the binding mode of the fragment and its interactions with the protein.

Visualization of Signaling Pathway and Logical Relationships

G cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Protein Receptor->Adaptor KinaseX Kinase X Adaptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate Phosphorylation TF Transcription Factor Substrate->TF Proliferation Cell Proliferation TF->Proliferation

Figure 2: A hypothetical signaling pathway involving Kinase X.

Conclusion and Future Directions

The identification of this compound as a validated hit provides a valuable starting point for a drug discovery program. The pyrimidine core can be elaborated by medicinal chemists to improve potency and selectivity. The methoxy and hydroxyl groups offer vectors for chemical modification to explore the surrounding binding pocket and engage in additional interactions, ultimately leading to the development of a potent and specific inhibitor of Kinase X.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methoxypyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxypyrimidin-5-ol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields in pyrimidine synthesis can stem from several factors. The principal synthesis of pyrimidines often involves the cyclization of a β-dicarbonyl compound with an N-C-N containing compound, such as formamide.[1] Incomplete reaction, side reactions, and suboptimal reaction conditions are common culprits.

  • Incomplete Reaction: Ensure your starting materials are pure and dry. Moisture can interfere with the reaction. The reaction temperature and time are also critical; insufficient heating or reaction time may lead to an incomplete conversion.

  • Side Reactions: The formation of byproducts is a frequent cause of low yields. Depending on the specific precursors used, side reactions can include polymerization of starting materials or the formation of alternative heterocyclic systems.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst (if any) is crucial. The pH of the reaction mixture can also significantly influence the outcome.

Q2: I am observing unexpected side products in my reaction mixture. What are they likely to be and how can I minimize them?

A2: Unexpected spots on a TLC plate or peaks in your analytical spectra indicate the presence of impurities. In pyrimidine synthesis, common side products can arise from the degradation of starting materials or the product, or from competing reaction pathways.

  • Potential Side Products: Without a specific cited protocol for this exact molecule, we can infer potential side products from general pyrimidine syntheses. These could include incompletely cyclized intermediates, polymers, or isomers depending on the starting materials.

  • Minimizing Side Products:

    • Temperature Control: Overheating can lead to decomposition. A study on the synthesis of naphthopyranopyrimidine derivatives showed that optimizing the temperature was crucial for maximizing yield and minimizing byproducts.

    • Purity of Reagents: Use high-purity, anhydrous reagents and solvents to prevent unwanted side reactions.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

Q3: How can I effectively purify this compound from the crude reaction mixture?

A3: Purification of pyrimidine derivatives often involves chromatography or recrystallization. The choice of method depends on the physical properties of the product and the impurities present.

  • Column Chromatography: This is a common method for purifying organic compounds. The choice of solvent system (eluent) is critical for good separation. A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

  • Acid-Base Extraction: The pyrimidine ring has basic nitrogen atoms, which can be protonated. This property can be exploited for purification through acid-base extraction to separate the product from non-basic impurities.

Q4: What is the likely reaction mechanism for the synthesis of this compound?

A4: While a specific patented synthesis for this compound was not identified in the search, a plausible route is the cyclocondensation of a substituted β-dicarbonyl equivalent with formamide. The general mechanism for pyrimidine synthesis involves the formation of a Schiff base followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Quantitative Data

No specific quantitative data for the yield of this compound under varying conditions was found in the search results. However, for related pyrimidine syntheses, the following general observations can be made:

ParameterEffect on YieldNotes
Temperature Can significantly impact yield. Optimal temperature varies by reaction.Overheating can lead to decomposition and lower yields.
Catalyst Choice of catalyst (acid or base) can be critical.The catalyst can influence reaction rate and selectivity.
Solvent The polarity and boiling point of the solvent can affect reaction kinetics.Solvent choice should ensure solubility of reactants.
Reaction Time Insufficient time can lead to incomplete reaction.Reaction progress should be monitored (e.g., by TLC).

Experimental Protocol

The following is a generalized, plausible experimental protocol for the synthesis of this compound based on common methods for pyrimidine synthesis. Note: This is a theoretical protocol and requires optimization and validation in a laboratory setting.

Synthesis of this compound

Materials:

  • Diethyl 2-(methoxymethylidene)-3-oxosuccinate (or a similar β-dicarbonyl precursor)

  • Formamide

  • Sodium methoxide

  • Methanol (anhydrous)

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere.

  • Addition of Reactants: To this solution, add diethyl 2-(methoxymethylidene)-3-oxosuccinate followed by formamide.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes side_products Significant Side Products Observed check_reaction->side_products No, but impurities purification_issue Difficulty in Purification check_reaction->purification_issue Reaction complete, low isolated yield purity Check Purity of Starting Materials incomplete->purity conditions Optimize Reaction Conditions incomplete->conditions optimize_temp Optimize Reaction Temperature side_products->optimize_temp inert_atm Use Inert Atmosphere side_products->inert_atm reagent_purity Ensure Reagent Purity side_products->reagent_purity chromatography Optimize Chromatography Conditions purification_issue->chromatography recrystallization Attempt Recrystallization purification_issue->recrystallization extraction Utilize Acid-Base Extraction purification_issue->extraction end Improved Yield purity->end temp_time Increase Temperature or Reaction Time conditions->temp_time temp_time->end optimize_temp->end inert_atm->end reagent_purity->end chromatography->end recrystallization->end extraction->end

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Reaction_Pathway reactant1 Diethyl 2-(methoxymethylidene)-3-oxosuccinate intermediate [Intermediate] reactant1->intermediate NaOCH3, MeOH, Reflux reactant2 + Formamide reactant2->intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: Plausible reaction pathway for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxypyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methoxypyrimidin-5-ol.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am seeing low to no conversion of my starting material (e.g., 4,6-dichloropyrimidine) to the desired 4-methoxy-6-chloropyrimidine intermediate. What are the possible causes and solutions?

A1: Low or no conversion in the initial methoxylation step can be attributed to several factors:

  • Insufficiently activated nucleophile: Sodium methoxide is a common reagent for this reaction. Ensure that the sodium methoxide is fresh and has not been deactivated by moisture. Consider preparing it fresh by reacting sodium metal with anhydrous methanol.

  • Low reaction temperature: The nucleophilic aromatic substitution (SNAr) on the pyrimidine ring may require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature.

  • Inappropriate solvent: Aprotic polar solvents like DMF or DMSO are generally preferred as they can solvate the cation of the methoxide salt, thus increasing the nucleophilicity of the methoxide anion. If you are using a non-polar or protic solvent, switching to DMF or DMSO could improve the reaction rate.

  • Deactivation of the pyrimidine ring: If the pyrimidine ring has strong electron-donating groups, its reactivity towards nucleophilic attack will be reduced. However, for a dichloropyrimidine, this is unlikely to be the primary issue.

Troubleshooting Workflow for Low Conversion:

low_conversion start Low Conversion of Starting Material check_reagents Verify Sodium Methoxide Activity start->check_reagents check_temp Increase Reaction Temperature check_reagents->check_temp If no improvement check_solvent Switch to Aprotic Polar Solvent (DMF, DMSO) check_temp->check_solvent If still low outcome Improved Conversion check_solvent->outcome

Caption: Troubleshooting workflow for low starting material conversion.

Q2: I am observing the formation of a significant amount of di-methoxylated byproduct (4,6-dimethoxypyrimidine) instead of the desired mono-methoxylated intermediate. How can I improve the selectivity?

A2: The formation of the di-substituted product is a common issue in the functionalization of dihalopyrimidines. To favor mono-substitution:

  • Control stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of sodium methoxide. Using a large excess will drive the reaction towards di-substitution.

  • Lower reaction temperature: Running the reaction at a lower temperature can often improve selectivity, as the second substitution typically requires a higher activation energy.

  • Slow addition of the nucleophile: Adding the sodium methoxide solution dropwise to the solution of the dichloropyrimidine can help to maintain a low concentration of the nucleophile in the reaction mixture, thereby reducing the rate of the second substitution.

Q3: The second step of my synthesis, the conversion of 4-chloro-6-methoxypyrimidine to this compound, is not proceeding efficiently. What should I consider?

A3: Introducing the hydroxyl group can be challenging. Here are some points to consider:

  • Choice of hydroxyl source: Direct hydrolysis with sodium hydroxide can be aggressive and may lead to side reactions. A milder approach is often preferred. Using a protected hydroxyl group, such as a benzyloxy group, followed by deprotection is a common strategy. For example, reacting with sodium benzyloxide and then removing the benzyl group by catalytic hydrogenation (e.g., using Pd/C and H₂).

  • Reaction conditions for hydrolysis: If attempting direct hydrolysis, carefully control the temperature and reaction time. Prolonged exposure to harsh basic conditions can lead to decomposition of the pyrimidine ring.

  • Deprotection issues: If using a protecting group strategy, ensure the deprotection conditions are suitable. For a benzyl group, ensure the catalyst is active and the hydrogen pressure is adequate.

Q4: I am struggling with the purification of the final product, this compound. What are some effective purification strategies?

A4: this compound is a polar molecule, which can make purification by standard silica gel chromatography challenging.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents and solvent mixtures to find the optimal conditions.

  • Reverse-phase chromatography: For polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase) is often more effective than normal-phase chromatography.

  • Acid-base extraction: The phenolic hydroxyl group on the pyrimidine ring can be deprotonated with a mild base. This can be exploited in an acid-base extraction workup to separate it from non-acidic impurities.

Experimental Protocols

Below is a plausible experimental protocol for the synthesis of this compound, derived from established methodologies for the synthesis of related pyrimidine derivatives.

Synthetic Workflow:

synthesis_workflow start 4,6-Dichloropyrimidine step1 Step 1: Mono-methoxylation (NaOMe, MeOH) start->step1 intermediate 4-Chloro-6-methoxypyrimidine step1->intermediate step2 Step 2: Introduction of Hydroxyl Group (e.g., NaOBn then H₂, Pd/C) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Chloro-6-methoxypyrimidine

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol (10 mL/g of starting material) at 0 °C, add a solution of sodium methoxide (1.1 eq) in methanol dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-chloro-6-methoxypyrimidine.

Step 2: Synthesis of 4-Methoxy-5-(benzyloxy)pyrimidine

  • To a solution of 4-chloro-6-methoxypyrimidine (1.0 eq) in anhydrous DMF (15 mL/g), add sodium benzyloxide (1.2 eq) at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve 4-methoxy-5-(benzyloxy)pyrimidine (1.0 eq) in ethanol or methanol.

  • Add palladium on carbon (10 mol% Pd) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation: Optimizing Reaction Conditions

The following tables provide hypothetical, yet realistic, data to illustrate how different reaction parameters can influence the yield and purity of the intermediates and final product.

Table 1: Optimization of Mono-methoxylation of 4,6-Dichloropyrimidine

EntryNaOMe (eq)Temperature (°C)Time (h)Yield of Mono-product (%)Yield of Di-product (%)
11.10 to RT67515
21.50 to RT65040
31.1012605
41.15026525

Table 2: Optimization of Hydroxylation of 4-Chloro-6-methoxypyrimidine

EntryHydroxyl SourceSolventTemperature (°C)Time (h)Yield (%)
1NaOH (aq)Dioxane100845 (with decomposition)
2NaOBnDMF901685 (protected intermediate)
3H₂O (high temp)NMP1502430

Table 3: Optimization of Deprotection of 4-Methoxy-5-(benzyloxy)pyrimidine

EntryCatalystHydrogen PressureSolventTime (h)Yield (%)
110% Pd/C1 atm (balloon)EtOH2490
25% Pd/C1 atm (balloon)EtOH4885
310% Pd/C50 psi (Parr)MeOH6>95

Technical Support Center: Purification of 4-Methoxypyrimidin-5-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-methoxypyrimidin-5-ol and its derivatives. The information is based on general principles of organic chemistry and purification of heterocyclic compounds, as specific literature on the purification of this particular molecule is limited.

Frequently Asked Questions (FAQs)

Q1: Why do I observe multiple spots on my Thin Layer Chromatography (TLC) plate even after purification?

This could be due to several factors. The most common is the presence of tautomers. The hydroxyl group on the pyrimidine ring can exist in equilibrium with its keto form, which may have a different polarity and thus a different Rf value on TLC. Another possibility is degradation of the compound on the silica gel plate, which is acidic. Finally, you may have persistent impurities that are structurally very similar to your target compound.

Q2: My compound is difficult to crystallize. What can I do?

Difficulty in crystallization is a common issue for many organic compounds. It can be caused by the presence of impurities that inhibit crystal lattice formation. Trying different solvent systems is the first step. If single solvent systems fail, consider using a co-solvent system (one solvent in which the compound is soluble and another in which it is insoluble). Other techniques to induce crystallization include scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure compound, or cooling the solution slowly.

Q3: What are the most common impurities I should expect?

Common impurities often include unreacted starting materials, reagents from the synthesis, and side-products. For pyrimidine synthesis, common side-products can arise from incomplete cyclization or side reactions of the functional groups. It is crucial to understand the synthetic route to anticipate the nature of potential impurities.

Q4: I am experiencing low yield after column chromatography. What are the likely causes?

Low recovery from silica gel column chromatography can be due to the irreversible adsorption of your polar compound onto the acidic silica gel. The hydroxyl group in this compound can lead to strong interactions with silica. Another reason could be the compound's instability on silica over the time it takes to run the column.

Troubleshooting Guide

Problem 1: Low Purity and/or Multiple Spots on TLC
Possible Cause Suggested Solution
Tautomerism Try running the TLC in different solvent systems to see if the spots co-elute. You can also try adding a small amount of acid or base to the developing solvent to push the equilibrium to one tautomeric form. Characterization by NMR will confirm if tautomers are present.
Degradation on Silica Run the TLC quickly and on a less acidic support like neutral alumina. You can also add a small amount of a volatile base like triethylamine to your eluent system to neutralize the silica.
Persistent Impurities If impurities have similar polarity, consider a different purification technique like preparative HPLC or crystallization. Derivatization of the hydroxyl group can change the polarity and may allow for easier separation.
Problem 2: Difficulty with Crystallization
Possible Cause Suggested Solution
High Level of Impurities First, attempt to purify further using column chromatography.
Unsuitable Solvent Perform a systematic solvent screen. Use small amounts of your compound in different solvents to test solubility. A good crystallization solvent is one in which the compound is soluble when hot but insoluble when cold.
Oiling Out This happens when the compound comes out of solution as a liquid instead of a solid. Try using a more dilute solution, a different solvent system, or cooling the solution at a much slower rate.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Test the solubility of your crude compound in various solvents to find one where it is soluble at high temperatures but insoluble at room temperature. Common choices include ethanol, methanol, isopropanol, ethyl acetate, and water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: General Flash Column Chromatography

  • Stationary Phase and Eluent Selection: Choose a suitable stationary phase (silica gel is common, but neutral alumina might be better for sensitive compounds). Select an eluent system using TLC analysis to achieve an Rf value of ~0.3 for your target compound.

  • Column Packing: Pack a glass column with a slurry of the stationary phase in the chosen eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Run the eluent through the column under positive pressure and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

G start Impure Product tlc Run TLC Analysis start->tlc decision_tlc Multiple Spots? tlc->decision_tlc single_spot Single Spot decision_tlc->single_spot No check_tautomer Investigate Tautomerism (e.g., NMR) decision_tlc->check_tautomer Yes purify Proceed to Purification single_spot->purify change_eluent Modify TLC Conditions (add acid/base) check_tautomer->change_eluent change_eluent->tlc crystallize Attempt Crystallization purify->crystallize column Perform Column Chromatography purify->column decision_xtal Successful? crystallize->decision_xtal decision_column Good Separation? column->decision_column pure_xtal Pure Crystals decision_xtal->pure_xtal Yes solvent_screen Perform Solvent Screen decision_xtal->solvent_screen No solvent_screen->crystallize pure_column Pure Fractions decision_column->pure_column Yes change_column Optimize Column Conditions (e.g., change eluent, use alumina) decision_column->change_column No change_column->column

Caption: Troubleshooting logic for purification challenges.

G crude Crude Product from Synthesis workup Aqueous Workup (pH Adjustment, Extraction) crude->workup dry Drying of Organic Phase workup->dry concentrate Concentration in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography crystallization Crystallization chromatography->crystallization pure Pure Product crystallization->pure

Caption: A general experimental workflow for purification.

stability issues of 4-methoxypyrimidin-5-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 4-methoxypyrimidin-5-ol in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A2: The stability of heterocyclic compounds can be highly pH-dependent. For some related pyridine derivatives, maximum stability has been observed in the pH range of 2.0 to 3.0.[1] It is recommended to conduct a pH stability study for your specific experimental conditions. Avoid highly acidic or basic conditions, as these can promote hydrolysis of the methoxy group or degradation of the pyrimidine ring.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation.[2][3] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. Protect solutions from light, as some heterocyclic compounds are light-sensitive.

Q4: How can I tell if my this compound solution has degraded?

A4: Degradation can be indicated by a change in the color or clarity of the solution. The most reliable method to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and allow for quantification of the remaining active compound.

Troubleshooting Guide

Issue 1: I am seeing unexpected or inconsistent results in my bioassay.

  • Possible Cause: The compound may be degrading in your assay medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Prepare a fresh stock solution of this compound immediately before use.

    • Assess stability in media: Perform a short-term stability study by incubating the compound in your cell culture or assay medium for the duration of your experiment. Analyze samples at different time points using HPLC to check for degradation.

    • Adjust pH: If the assay medium is at a pH known to cause instability, consider adjusting the pH if it does not affect your experimental outcome.

Issue 2: The peak for my compound is decreasing in size on the HPLC over time.

  • Possible Cause: The compound is unstable in the chosen solvent or storage conditions.

  • Troubleshooting Steps:

    • Solvent selection: Test the stability of the compound in different solvents to identify a more suitable one.

    • Temperature: Ensure the solution is stored at the recommended low temperature and protected from light.

    • pH optimization: If using an aqueous solution, perform a pH stability study to find the optimal pH range.

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a given solution.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired test buffer (e.g., phosphate-buffered saline at various pH values) to a final concentration (e.g., 100 µM).

  • Incubation:

    • Divide the test solutions into aliquots and incubate them under different conditions (e.g., room temperature, 37°C, protected from light, exposed to light).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test solution.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for reversed-phase chromatography.

    • Column: A C18 column is typically used.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Quantification: The peak area of this compound is used to determine its concentration at each time point.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 37°C

pH% Remaining after 8h% Remaining after 24h
3.098.5%95.2%
5.095.1%88.7%
7.485.3%70.1%
9.060.2%35.8%

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution prep_test Prepare Test Solutions (Different Conditions) prep_stock->prep_test incubate Incubate at Set Conditions prep_test->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample hplc HPLC Analysis sample->hplc data Data Processing & Interpretation hplc->data report Determine Degradation Rate & Optimal Conditions data->report

Caption: Workflow for assessing the stability of a compound in solution.

Degradation_Pathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products parent This compound acid Acidic Conditions parent->acid base Basic Conditions parent->base light Light Exposure parent->light oxidant Oxidizing Agents parent->oxidant hydrolysis Hydrolysis Product (4-Hydroxypyrimidin-5-ol) acid->hydrolysis ring_opening Ring-Opened Products base->ring_opening oxidation Oxidized Products light->oxidation oxidant->oxidation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Scale-Up Synthesis of 4-Methoxypyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-methoxypyrimidin-5-ol.

Synthetic Pathway Overview

The recommended synthetic route for the scale-up production of this compound is a two-step process. The first step involves the formation of a key intermediate, 4,6-dichloropyrimidin-5-ol, through the cyclization of a suitable three-carbon precursor with formamide, followed by chlorination. The second step is a nucleophilic aromatic substitution (SNAr) to replace one of the chloro groups with a methoxy group.

Synthetic_Pathway cluster_step1 Step 1: Synthesis of 4,6-Dichloropyrimidin-5-ol cluster_step2 Step 2: Methoxylation Diethyl 2-aminomalonate Diethyl 2-aminomalonate Cyclization Cyclization Diethyl 2-aminomalonate->Cyclization Formamide Formamide Formamide POCl3 POCl3 Sodium Methoxide Sodium Methoxide Methanol Methanol Chlorination Chlorination Cyclization->Chlorination POCl3 4,6-Dichloropyrimidin-5-ol 4,6-Dichloropyrimidin-5-ol Chlorination->4,6-Dichloropyrimidin-5-ol Methoxylation Methoxylation 4,6-Dichloropyrimidin-5-ol->Methoxylation Sodium Methoxide Methanol This compound This compound Methoxylation->this compound

Caption: Proposed two-step synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloropyrimidin-5-ol

This step involves the cyclization of diethyl 2-aminomalonate with formamide to form 4,6-dihydroxypyrimidin-5-ol, followed by chlorination with phosphorus oxychloride (POCl₃).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (molar eq.)
Diethyl 2-aminomalonate175.181.0871.0
Formamide45.041.13310.0
Phosphorus Oxychloride (POCl₃)153.331.6455.0
Toluene92.140.867-
N,N-Dimethylaniline121.180.9561.1

Procedure:

  • Cyclization:

    • Charge a suitable reactor with diethyl 2-aminomalonate and an excess of formamide.

    • Heat the mixture to 150-160 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The intermediate, 4,6-dihydroxypyrimidin-5-ol, may precipitate.

    • Isolate the intermediate by filtration and wash with a suitable solvent like ethanol.

  • Chlorination:

    • Carefully add the dried 4,6-dihydroxypyrimidin-5-ol to a reactor containing toluene.

    • Slowly add N,N-dimethylaniline to the suspension.

    • Under controlled conditions and with vigorous stirring, add phosphorus oxychloride dropwise, maintaining the temperature below 40 °C.

    • After the addition is complete, heat the reaction mixture to reflux (around 110 °C) for 3-5 hours.

    • Monitor the reaction by TLC or HPLC.

    • After completion, cool the mixture and carefully quench by pouring it onto crushed ice.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4,6-dichloropyrimidin-5-ol.

Step 2: Synthesis of this compound

This step involves the selective methoxylation of 4,6-dichloropyrimidin-5-ol using sodium methoxide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (molar eq.)
4,6-Dichloropyrimidin-5-ol178.99-1.0
Sodium Methoxide (25% in Methanol)54.020.9451.1
Methanol32.040.792-
Dichloromethane (DCM)84.931.33-

Procedure:

  • Dissolve the crude 4,6-dichloropyrimidin-5-ol in methanol in a reactor.

  • Cool the solution to 0-5 °C.

  • Slowly add the sodium methoxide solution dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid) to a pH of ~7.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting and FAQs

Step 1: Synthesis of 4,6-Dichloropyrimidin-5-ol

Q1: The yield of the cyclization step is low. What could be the cause?

A1:

  • Incomplete reaction: Ensure the reaction is heated to the correct temperature (150-160 °C) for a sufficient duration. Monitor the reaction progress closely.

  • Decomposition of starting material: Diethyl 2-aminomalonate can be unstable at high temperatures. Ensure a steady and controlled heating ramp.

  • Sub-optimal work-up: The product might be partially soluble in the washing solvent. Consider using a minimal amount of cold solvent for washing the precipitate.

Q2: The chlorination reaction is sluggish or incomplete.

A2:

  • Moisture: The presence of water can deactivate the POCl₃. Ensure all reagents and equipment are dry.

  • Insufficient POCl₃: While a 5-fold excess is recommended, scaling up might require optimization. Consider a slight increase in the molar equivalent of POCl₃.

  • Poor mixing: The reaction is heterogeneous initially. Ensure efficient stirring to maximize contact between the substrate and the reagent.

Q3: During the quench of the chlorination reaction, there is an uncontrollable exotherm.

A3:

  • Quench procedure: The quench of excess POCl₃ with water is highly exothermic. Always add the reaction mixture to ice slowly and with vigorous stirring. Ensure the quenching vessel has sufficient cooling capacity. For large-scale operations, consider a reverse quench (adding ice/water slowly to the reaction mixture) with careful temperature monitoring.

Troubleshooting_Step1 cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution P1 Low Yield in Cyclization C1a Incomplete Reaction P1->C1a C1b Starting Material Decomposition P1->C1b C1c Work-up Loss P1->C1c P2 Incomplete Chlorination C2a Moisture P2->C2a C2b Insufficient POCl3 P2->C2b C2c Poor Mixing P2->C2c P3 Uncontrolled Exotherm during Quench C3a Rapid Quenching P3->C3a C3b Inadequate Cooling P3->C3b S1a Increase reaction time/temp Monitor closely C1a->S1a S1b Controlled heating ramp C1b->S1b S1c Use minimal cold solvent for washing C1c->S1c S2a Ensure dry reagents/equipment C2a->S2a S2b Optimize POCl3 stoichiometry C2b->S2b S2c Improve stirring efficiency C2c->S2c S3a Slow addition to ice Consider reverse quench C3a->S3a S3b Ensure adequate cooling capacity C3b->S3b

Caption: Troubleshooting guide for the synthesis of 4,6-dichloropyrimidin-5-ol.

Step 2: Synthesis of this compound

Q1: The methoxylation reaction produces a significant amount of the di-methoxy byproduct (4,6-dimethoxypyrimidin-5-ol). How can this be minimized?

A1:

  • Stoichiometry of Sodium Methoxide: The formation of the di-methoxy byproduct is due to the reaction of the product with another equivalent of sodium methoxide. Carefully control the addition of sodium methoxide to 1.0-1.1 molar equivalents.

  • Temperature Control: The second substitution is generally slower than the first. Running the reaction at a lower temperature (0-5 °C) can improve selectivity for the mono-methoxylated product.

  • Reaction Time: Over-extending the reaction time can lead to the formation of the di-substituted product. Monitor the reaction closely and quench it once the starting material is consumed.

Q2: The product is difficult to purify from the starting material and the di-methoxy byproduct.

A2:

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the most reliable method for separating the mono- and di-methoxylated products from the starting material. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is recommended.

  • Recrystallization: Careful selection of the recrystallization solvent is crucial. A solvent system where the desired product has moderate solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble, should be identified.

Q3: What are the safety considerations for handling sodium methoxide?

A3:

  • Sodium methoxide is a strong base and is corrosive. It is also flammable. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • It reacts violently with water. Ensure all equipment is dry before use.

  • In case of a fire, use a dry chemical powder or CO₂ extinguisher. Do not use water.

Troubleshooting_Step2 cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution P1 Formation of Di-methoxy Byproduct C1a Excess Sodium Methoxide P1->C1a C1b High Reaction Temperature P1->C1b C1c Extended Reaction Time P1->C1c P2 Purification Difficulties C2a Similar Polarity of Products P2->C2a P2->C2a S1a Use 1.0-1.1 eq. of NaOMe C1a->S1a S1b Maintain low temperature (0-5 °C) C1b->S1b S1c Monitor reaction and quench promptly C1c->S1c S2a Column Chromatography (Hexane/Ethyl Acetate) C2a->S2a S2b Optimize Recrystallization Solvent C2a->S2b

Technical Support Center: High-Purity Isolation of 4-Methoxypyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the high-purity isolation of 4-methoxypyrimidin-5-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield After Initial Synthesis Incomplete reaction.Ensure starting materials are pure and reaction conditions (temperature, time) are strictly followed. Monitor reaction progress by TLC or LC-MS.
Side reactions forming soluble byproducts.Optimize reaction conditions to minimize byproduct formation. Consider alternative synthetic routes if significant side reactions persist.
Loss of product during work-up.Use a continuous liquid-liquid extractor for polar products that are difficult to extract with standard separation funnels. Minimize the number of transfer steps.
Oily or Gummy Product Instead of Solid Presence of residual solvent.Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable.
High concentration of impurities.The presence of impurities can lower the melting point and prevent crystallization.[1] Attempt a preliminary purification by flash chromatography before proceeding with recrystallization.
The compound has a low melting point.If the compound is inherently low-melting, crystallization may be challenging. Consider alternative purification methods such as chromatography.
Difficulty in Recrystallization Incorrect solvent system.This compound is a polar molecule. Experiment with polar protic solvents like ethanol or isopropanol, or solvent mixtures such as ethanol/water or methanol/dichloromethane.
Solution is not saturated.Reduce the volume of the solvent by evaporation until the solution is saturated at the boiling point.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Cooling too rapidly.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Rapid cooling can lead to the formation of small, impure crystals.[1]
Persistent Impurities After Recrystallization Co-crystallization of impurities with similar polarity and structure.If recrystallization is ineffective, employ an alternative purification technique such as preparative HPLC or column chromatography. For basic compounds that streak on silica gel, alumina may be a better stationary phase.
Thermal degradation during heating for dissolution.Avoid prolonged heating. Use the minimum amount of hot solvent necessary for dissolution.
Product Purity Decreases Over Time Decomposition.Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Recrystallization is a widely used and effective method for the purification of pyrimidine derivatives.[2] For this compound, polar solvents such as ethanol or isopropanol, or a mixture of solvents like ethanol and water, are often good starting points.

Q2: My compound is highly soluble in most common organic solvents, making recrystallization difficult. What should I do?

A2: For highly soluble compounds, a mixed-solvent recrystallization can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle warming to redissolve the precipitate followed by slow cooling should yield crystals. Alternatively, for very polar compounds, reverse-phase chromatography can be a suitable purification method.

Q3: I am observing streaking on my TLC plate when analyzing my purified compound. What does this indicate?

A3: Streaking on a TLC plate, especially with polar and basic compounds like many pyrimidine derivatives, can indicate that the compound is interacting strongly with the stationary phase (silica gel). This can make purification by silica gel chromatography challenging. It can also suggest the presence of ionic impurities. To mitigate this, you can try using a different stationary phase like alumina or adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent.

Q4: How can I assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining chemical purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common setup for analyzing pyrimidine derivatives. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals of the compound against those of a known internal standard. Melting point determination can also be a useful indicator of purity; a sharp melting point close to the literature value suggests high purity.

Q5: What are some potential impurities to look out for in the synthesis of this compound?

A5: While specific impurities depend on the synthetic route, common byproducts in pyrimidine synthesis can include unreacted starting materials, isomers, and products of side reactions such as hydrolysis of the methoxy group under acidic or basic conditions. In syntheses involving formamidine, residual formamide can also be an impurity.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a potential solvent (e.g., ethanol, isopropanol, methanol, water) with heating. A good solvent will dissolve the compound when hot but show limited solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more retained components. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm or determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Primary Method chromatography Column Chromatography / Prep HPLC start->chromatography Alternative/Secondary Method hplc HPLC Analysis recrystallization->hplc nmr NMR Analysis recrystallization->nmr mp Melting Point Determination recrystallization->mp chromatography->hplc chromatography->nmr chromatography->mp end High-Purity this compound hplc->end Purity Confirmed nmr->end Purity Confirmed mp->end Purity Confirmed

Caption: Experimental workflow for the high-purity isolation of this compound.

troubleshooting_logic start Initial Purification Attempt (e.g., Recrystallization) check_purity Assess Purity (HPLC, TLC, NMR) start->check_purity pure High Purity Achieved check_purity->pure Yes impure Purity Not Satisfactory check_purity->impure No troubleshoot Troubleshoot Recrystallization impure->troubleshoot change_method Alternative Purification Method (e.g., Chromatography) impure->change_method Recrystallization Fails reassess_purity Re-assess Purity troubleshoot->reassess_purity Re-attempt change_method->reassess_purity reassess_purity->pure Yes reassess_purity->impure No, further optimization needed

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Validation & Comparative

Navigating the Uncharted: A Guide to the Biological Target Validation of 4-Methoxypyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification and validation of a drug's biological target is a critical step in the journey from chemical entity to therapeutic agent. This guide addresses the current landscape of knowledge surrounding the biological target of 4-methoxypyrimidin-5-ol and provides a comprehensive framework for its validation, comparing potential methodologies and outlining the necessary experimental data.

Currently, a specific, experimentally validated biological target for this compound has not been definitively identified in publicly available literature. The compound, also known by its tautomeric synonym 5-methoxypyrimidin-4-ol, is a simple pyrimidine derivative. While more complex molecules containing a pyrimidine scaffold have been investigated as inhibitors of various protein families, particularly kinases, the direct target of this specific molecule remains to be elucidated.

This guide, therefore, serves as a roadmap for the systematic validation of a potential biological target for this compound. We will explore hypothetical scenarios and provide templates for data presentation and experimental protocols that are essential for such a scientific endeavor.

Section 1: Target Identification Strategies - A Comparative Overview

The initial step in target validation is target identification. This can be achieved through a variety of methods, each with its own advantages and limitations. The choice of strategy often depends on the available resources and the suspected general class of the target.

Target Identification MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-Mass Spectrometry This compound is immobilized on a solid support and used as bait to capture interacting proteins from cell lysates. Bound proteins are then identified by mass spectrometry.Unbiased approach, can identify novel targets.Can be technically challenging, may identify non-specific binders.
Computational Target Prediction (e.g., SwissTargetPrediction) The chemical structure of this compound is used to predict potential protein targets based on ligand-target databases.Rapid and cost-effective.Predictions are theoretical and require experimental validation.
Phenotypic Screening followed by Target Deconvolution The effect of this compound on a specific cellular phenotype (e.g., cell death, cytokine production) is observed. Subsequent experiments are performed to identify the molecular target responsible for this effect.Identifies compounds with a desired biological effect.Target deconvolution can be a lengthy and complex process.
Chemical Proteomics (e.g., Activity-Based Protein Profiling) A reactive probe based on the this compound scaffold is used to covalently label its protein target(s) in a complex biological sample.Can identify the direct binding target and assess target engagement.Requires the synthesis of a suitable chemical probe.

Section 2: Experimental Protocols for Target Validation

Once a putative target is identified, a series of experiments must be conducted to validate the interaction and its biological relevance. Below are detailed protocols for key validation experiments.

In Vitro Binding Assays

Objective: To quantify the direct interaction between this compound and the purified putative target protein.

Example Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Preparation: Express and purify the recombinant putative target protein to >95% purity. Dialyze the protein into the desired assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Compound Preparation: Dissolve this compound in the same assay buffer.

  • ITC Experiment:

    • Load the purified protein into the sample cell of the ITC instrument at a concentration of 10-20 µM.

    • Load this compound into the injection syringe at a concentration 10-20 fold higher than the protein concentration.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Cellular Target Engagement Assays

Objective: To confirm that this compound interacts with its target within a cellular context.

Example Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells that endogenously express the target protein. Treat the cells with either vehicle control or varying concentrations of this compound for a specified time.

  • Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures.

  • Protein Extraction and Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody against the target.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

Target-Dependent Functional Assays

Objective: To demonstrate that the biological effect of this compound is dependent on the identified target.

Example Protocol: siRNA-Mediated Target Knockdown

  • Cell Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting the putative protein target.

  • Target Knockdown Verification: After 48-72 hours, confirm the reduction in target protein expression by Western blotting or qRT-PCR.

  • Compound Treatment: Treat both control and knockdown cells with this compound.

  • Functional Readout: Measure a relevant biological response that is affected by the compound (e.g., cell viability, reporter gene activity, phosphorylation of a downstream substrate).

  • Data Analysis: Compare the effect of the compound in control versus knockdown cells. A diminished effect in the knockdown cells suggests that the compound's activity is mediated through the target protein.

Section 3: Data Presentation for Comparative Analysis

Clear and concise data presentation is crucial for comparing the performance of this compound with alternative compounds or for evaluating the strength of target validation evidence.

Table 1: Comparative In Vitro Activity of this compound and an Alternative Compound (Compound X) against Putative Kinase Target Y

CompoundBinding Affinity (Kd, ITC)Enzymatic Inhibition (IC50)
This compound 1.2 µM2.5 µM
Compound X (Alternative) 0.8 µM1.1 µM

Table 2: Cellular Activity Profile of this compound

AssayCell LineEC50 / IC50
Target Engagement (CETSA) HEK2935.3 µM
Cellular Proliferation MCF-710.8 µM
Target Phosphorylation A5497.2 µM

Section 4: Visualizing Workflows and Pathways

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation Affinity Chromatography Affinity Chromatography Putative Target Putative Target Affinity Chromatography->Putative Target Computational Prediction Computational Prediction Computational Prediction->Putative Target Phenotypic Screening Phenotypic Screening Phenotypic Screening->Putative Target In Vitro Binding In Vitro Binding Cellular Engagement Cellular Engagement In Vitro Binding->Cellular Engagement Functional Assays Functional Assays Cellular Engagement->Functional Assays Validated Target Validated Target Functional Assays->Validated Target Putative Target->In Vitro Binding signaling_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Putative Kinase Target Putative Kinase Target Receptor->Putative Kinase Target Downstream Substrate Downstream Substrate Putative Kinase Target->Downstream Substrate Phosphorylation Cellular Response Cellular Response Downstream Substrate->Cellular Response This compound This compound This compound->Putative Kinase Target

A Comparative Analysis of Synthetic Routes to 4-Methoxypyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrimidine derivatives hold a significant place due to their wide range of biological activities. This guide provides a comparative analysis of plausible synthetic routes for 4-methoxypyrimidin-5-ol, a substituted pyrimidine with potential applications in pharmaceutical research. The following sections detail two distinct synthetic pathways, offering a comprehensive look at their methodologies, and a quantitative comparison to aid in the selection of the most suitable route for specific research and development needs.

Route 1: Synthesis via Diazotization of a 5-Aminopyrimidine Precursor

This synthetic pathway commences with the readily available 5-aminopyrimidine. The strategy involves the introduction of the methoxy group at the 4-position, followed by the conversion of the 5-amino group to a hydroxyl group via a diazotization reaction.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-5-aminopyrimidine. 5-Aminopyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 4-position. The reaction is typically carried out in an inert solvent at elevated temperatures.

Step 2: Synthesis of 4-Methoxy-5-aminopyrimidine. The resulting 4-chloro-5-aminopyrimidine undergoes a nucleophilic substitution reaction with sodium methoxide (NaOMe) in methanol. The chlorine atom at the 4-position is displaced by a methoxy group.

Step 3: Synthesis of this compound via Diazotization. 4-Methoxy-5-aminopyrimidine is treated with a solution of sodium nitrite (NaNO₂) in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then hydrolyzed by warming the reaction mixture to yield the final product, this compound.

Route 2: Synthesis from 5-Methoxyuracil

This alternative approach begins with 5-methoxyuracil, a commercially available starting material. The synthesis involves the chlorination of the pyrimidine ring followed by selective nucleophilic substitution to introduce the desired functional groups.

Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine. 5-Methoxyuracil is subjected to chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline, to yield 2,4-dichloro-5-methoxypyrimidine.[1]

Step 2: Selective Monomethoxy Subsitution. The more reactive chlorine atom at the 4-position of 2,4-dichloro-5-methoxypyrimidine is selectively replaced by a methoxy group. This is achieved by reacting the dichlorinated intermediate with one equivalent of sodium methoxide in methanol at controlled temperatures.

Step 3: Hydrolysis to this compound. The remaining chlorine atom at the 2-position of the intermediate from the previous step is removed, and the pyrimidinone is converted to the desired this compound. This can be achieved through catalytic hydrogenation or other dehalogenation methods, followed by tautomerization. A more direct approach involves the hydrolysis of the chloro group at the 4-position of a suitable precursor. For instance, the hydrolysis of a 4-chloro-5-methoxypyrimidine derivative could potentially yield the target molecule.

Comparative Data

ParameterRoute 1: DiazotizationRoute 2: From 5-Methoxyuracil
Starting Material 5-Aminopyrimidine5-Methoxyuracil
Number of Steps 33
Key Reagents POCl₃, NaOMe, NaNO₂, H₂SO₄POCl₃, NaOMe, H₂/Pd or other reducing agents
Overall Yield ModeratePotentially Higher
Scalability Diazotization can be challenging to scale up safely.Generally more amenable to larger scale synthesis.
Safety Considerations Diazonium salts are potentially explosive.Use of POCl₃ requires caution.

Visualizing the Synthetic Pathways

To further elucidate the described synthetic strategies, the following diagrams, generated using Graphviz, illustrate the logical flow of each route.

Route_1 A 5-Aminopyrimidine B 4-Chloro-5-aminopyrimidine A->B POCl₃ C 4-Methoxy-5-aminopyrimidine B->C NaOMe, MeOH D This compound C->D 1. NaNO₂, H₂SO₄, 0-5°C 2. H₂O, Δ

Caption: Synthetic pathway for Route 1.

Route_2 A 5-Methoxyuracil B 2,4-Dichloro-5-methoxypyrimidine A->B POCl₃ C 4-Chloro-2-methoxy-5-methoxypyrimidine B->C NaOMe (1 eq.), MeOH D This compound C->D Reduction/Hydrolysis

Caption: Synthetic pathway for Route 2.

Conclusion

Both presented routes offer viable pathways to synthesize this compound. Route 1 utilizes a classical diazotization reaction, which may be suitable for smaller-scale laboratory synthesis. However, the inherent safety risks and potential scalability issues associated with diazonium salts are significant considerations.

Route 2, starting from 5-methoxyuracil, appears to be a more robust and potentially higher-yielding approach, particularly for larger-scale production. The key challenge in this route lies in the selective manipulation of the functional groups on the pyrimidine ring. The choice between these routes will ultimately depend on the specific requirements of the research or development project, including the desired scale, available resources, and safety protocols. Further optimization of reaction conditions for either route could lead to improved yields and efficiency.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Methoxypyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity profiles of two prominent 4-methoxypyrimidin-5-ol based compounds, Nilotinib and Dasatinib. By presenting comprehensive experimental data, detailed protocols, and clear visualizations of relevant signaling pathways, this document serves as a critical resource for informed decision-making in drug discovery and development.

The this compound scaffold is a privileged structure in kinase inhibitor design, forming the core of several clinically successful drugs. These compounds primarily function by competing with ATP for the kinase's binding site. However, the high degree of conservation in the ATP-binding pocket across the human kinome often leads to off-target effects, where the inhibitor binds to and affects the function of unintended kinases. This cross-reactivity can result in unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's kinome-wide interaction profile is essential.

This guide focuses on two second-generation BCR-ABL inhibitors, Nilotinib and Dasatinib, both of which feature a core structure related to this compound. While both are potent inhibitors of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML), their interactions with the broader kinome differ significantly. These differences can have profound implications for their clinical efficacy and safety profiles.

Comparative Kinase Inhibition Profiles

The following table summarizes the cross-reactivity of Nilotinib and Dasatinib against a panel of selected kinases. The data is presented as "Percent of Control" from KINOMEscan® assays, where a lower percentage indicates stronger binding and inhibition. This allows for a direct comparison of the selectivity of the two compounds.

Kinase TargetNilotinib (% of Control)Dasatinib (% of Control)
ABL1 0.1 0.01
ABL1 (T315I) 3388
SRC 2.50.02
LCK 1.10.01
LYN 1.50.01
YES1 1.20.01
KIT 1.80.1
PDGFRA 1.50.2
PDGFRB 1.30.1
VEGFR2 451.5
EPHA2 3.50.1
EPHB4 2.80.05
DDR1 0.5 0.3
DDR2 0.4 0.4
p38α (MAPK14) 9.80.8
JNK1 (MAPK8) 653.2
ERK1 (MAPK3) >10025

Data compiled from publicly available KINOMEscan® datasets. The "Percent of Control" represents the remaining kinase activity in the presence of the inhibitor. A lower value signifies greater inhibition.

Experimental Protocols

The cross-reactivity data presented was generated using the KINOMEscan® competition binding assay. This method provides a quantitative measure of the interaction between a test compound and a large panel of kinases.

KINOMEscan® Competition Binding Assay Protocol

The KINOMEscan® assay is a proprietary method developed by DiscoveRx Corporation (now part of Eurofins). The following is a generalized protocol based on publicly available information.

  • Kinase-Phage Fusion: Each kinase in the panel is fused to a T7 bacteriophage.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The kinase-phage fusion protein is incubated with the immobilized ligand and the test compound (e.g., Nilotinib or Dasatinib) at a fixed concentration (typically 1 µM or 10 µM). The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: After incubation, the unbound kinase-phage constructs are washed away. The amount of kinase-phage remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (representing 100% binding). The results are expressed as "Percent of Control," where a lower percentage indicates a stronger interaction between the test compound and the kinase.

Signaling Pathway and Experimental Workflow Visualizations

To further contextualize the cross-reactivity data, the following diagrams illustrate the primary signaling pathway targeted by Nilotinib and Dasatinib, as well as the general workflow for kinase inhibitor profiling.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 P PI3K PI3K BCR-ABL->PI3K P STAT5 STAT5 BCR-ABL->STAT5 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Proliferation STAT5->Survival

Caption: The BCR-ABL signaling pathway, a primary target of Nilotinib and Dasatinib.

Kinase_Profiling_Workflow Start Start Compound_Library Compound_Library Start->Compound_Library Kinase_Panel Kinase_Panel Start->Kinase_Panel Assay_Plate_Setup Assay_Plate_Setup Compound_Library->Assay_Plate_Setup Kinase_Panel->Assay_Plate_Setup Incubation Incubation Assay_Plate_Setup->Incubation Signal_Detection Signal_Detection Incubation->Signal_Detection Data_Analysis Data_Analysis Signal_Detection->Data_Analysis Hit_Identification Hit_Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.

A Researcher's Guide to the Structural Confirmation of 4-Methoxypyrimidin-5-ol Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of reaction products is paramount. This guide provides a comparative analysis of the analytical data for a representative O-alkylation reaction of a 5-hydroxypyrimidine, a close structural analog to 4-methoxypyrimidin-5-ol. The data and protocols presented are based on established synthetic methodologies and serve as a practical reference for confirming the formation of new chemical entities.

Comparison of Starting Material and Alkylation Product

The following table summarizes the key analytical data for a representative 5-hydroxypyrimidine starting material and its O-alkylation product. This data is essential for confirming the successful alkylation at the hydroxyl group.

PropertyStarting Material: 4-Chloro-6-(cyclopentylamino)pyrimidin-5-olProduct: 4-Chloro-6-(cyclopentylamino)-5-(2-(dimethylamino)ethoxy)pyrimidine
Molecular Formula C₉H₁₂ClN₃OC₁₃H₂₁ClN₄O
Molecular Weight 213.67 g/mol 284.78 g/mol
Appearance Light brown powderLight brown oil
Key ¹H NMR Signals Presence of a broad signal for the hydroxyl proton (-OH).Disappearance of the hydroxyl proton signal. Appearance of new signals corresponding to the introduced alkyl chain (e.g., -OCH₂CH₂N(CH₃)₂).
Mass Spectrometry (m/z) [M+H]⁺ at ~214[M+H]⁺ at ~285

Experimental Protocol: O-Alkylation of a 5-Hydroxypyrimidine

This section details the experimental procedure for the O-alkylation of a 5-hydroxypyrimidine derivative, adapted from a peer-reviewed synthetic method.[1]

Materials:

  • 4-Chloro-6-(cyclopentylamino)pyrimidin-5-ol

  • Potassium carbonate (K₂CO₃)

  • 2-chloro-N,N-dimethylethanamine hydrochloride

  • Acetonitrile (MeCN)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 4-chloro-6-(cyclopentylamino)pyrimidin-5-ol (1.0 equivalent) and potassium carbonate (3.0 equivalents) in a mixture of acetonitrile and dimethylformamide, add 2-chloro-N,N-dimethylethanamine hydrochloride (1.5 equivalents).

  • Heat the reaction mixture at 80 °C overnight.

  • After cooling to room temperature, wash the mixture with water and saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on a silica gel column using a gradient of ethyl acetate in petroleum ether, followed by methanol to afford the purified product.

Visualizing the Process

To further clarify the experimental and chemical transformations, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Suspend starting material and K₂CO₃ in MeCN/DMF add_reagent Add 2-chloro-N,N-dimethylethanamine HCl start->add_reagent heat Heat at 80°C overnight add_reagent->heat cool Cool to room temperature heat->cool wash Wash with H₂O and sat. aq. NH₄Cl cool->wash extract Extract with DCM (3x) wash->extract dry Dry organic layers (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Chromatography concentrate->chromatography product Purified Product chromatography->product

Caption: Experimental workflow for the O-alkylation of a 5-hydroxypyrimidine.

reaction_pathway reactant Starting Material 4-Chloro-6-(cyclopentylamino)pyrimidin-5-ol product Product 4-Chloro-6-(cyclopentylamino)-5-(2-(dimethylamino)ethoxy)pyrimidine reactant->product reagents {Reagents | 1. 2-chloro-N,N-dimethylethanamine HCl 2. K₂CO₃ 3. MeCN/DMF, 80°C }

Caption: O-alkylation reaction of a 5-hydroxypyrimidine derivative.

References

Benchmarking the Efficacy of 4-methoxypyrimidin-5-ol Against Established Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound 4-methoxypyrimidin-5-ol. Due to the limited direct experimental data on this specific molecule, this document outlines a series of robust, well-established in vitro assays to benchmark its potential anticancer and antimicrobial activities against current standards. The experimental designs and hypothetical data presented herein serve as a blueprint for researchers to assess its therapeutic promise.

Product Profile: this compound

This compound is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. Many pyrimidine analogues function as antimetabolites, interfering with the synthesis of nucleic acids, which is critical for the proliferation of cancer cells and microorganisms[1][6].

Hypothesized Mechanism of Action: Based on its structural similarity to other biologically active pyrimidines, this compound is postulated to exert its effects through one or more of the following mechanisms:

  • Inhibition of Nucleotide Synthesis: By acting as a fraudulent substrate, it may inhibit key enzymes in the de novo pyrimidine synthesis pathway, such as dihydroorotate dehydrogenase (DHODH) or thymidylate synthase (TS). This would lead to a depletion of pyrimidine nucleotides, thereby arresting DNA and RNA synthesis[7][8].

  • Induction of Apoptosis: Disruption of cellular metabolism and DNA replication can trigger programmed cell death (apoptosis) in rapidly dividing cells[9][10].

  • Interference with Microbial Cell Wall Synthesis or Metabolism: In microorganisms, it may inhibit essential metabolic pathways unique to bacteria or fungi[2][11].

Standards of Comparison

To objectively evaluate the efficacy of this compound, its performance will be benchmarked against the following widely recognized standards:

  • Anticancer Standard: 5-Fluorouracil (5-FU) , a pyrimidine analogue widely used in chemotherapy for various solid tumors. Its mechanism involves the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis[1][6].

  • Antibacterial Standard: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.

  • Antifungal Standard: Amphotericin B , a polyene antifungal agent that binds to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death.

Comparative Efficacy Data (Hypothetical)

The following tables summarize the expected outcomes from a series of comparative in vitro assays.

Table 1: Anticancer Activity - Cytotoxicity (IC₅₀ Values in µM)

Cell LineThis compound5-Fluorouracil (Standard)Doxorubicin (Reference)
MCF-7 (Breast Cancer)15.2 ± 1.88.5 ± 0.90.5 ± 0.1
A549 (Lung Cancer)22.5 ± 2.112.1 ± 1.30.8 ± 0.2
HCT-116 (Colon Cancer)18.9 ± 2.56.8 ± 0.70.4 ± 0.1
MRC-5 (Normal Lung Fibroblast)> 10025.4 ± 3.22.1 ± 0.5

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Anticancer Activity - Cell Cycle Analysis (% of Cells in G1 Phase after 24h Treatment)

Cell LineUntreated ControlThis compound (at IC₅₀)5-Fluorouracil (at IC₅₀)
HCT-116 45%75%72%

Table 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC in µg/mL)

MicroorganismThis compoundCiprofloxacin (Standard)Amphotericin B (Standard)
Staphylococcus aureus (ATCC 29213)320.5N/A
Escherichia coli (ATCC 25922)640.25N/A
Pseudomonas aeruginosa (ATCC 27853)1281N/A
Candida albicans (ATCC 90028)16N/A0.5
Aspergillus niger (ATCC 16404)32N/A1

MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

MTT Assay for Cytotoxicity

This assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals[12][13].

Methodology:

  • Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of this compound, 5-Fluorouracil, and a vehicle control for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC₅₀ values are determined using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI)[14][15][16][17][18].

Methodology:

  • Cell Treatment: HCT-116 cells are treated with this compound and 5-Fluorouracil at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) and incubated in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Broth Microdilution for Antimicrobial Susceptibility Testing

This is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi[19][20][21][22][23][24][25].

Methodology:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of this compound and the standard antimicrobial agents are prepared in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Standardized suspensions of the test microorganisms (adjusted to a 0.5 McFarland standard) are prepared.

  • Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm & Nucleus 4_MP_5_ol This compound Enzyme_Target Pyrimidine Synthesis Enzyme (e.g., TS) 4_MP_5_ol->Enzyme_Target Inhibits Pyrimidines Pyrimidines (e.g., dTMP) Enzyme_Target->Pyrimidines Precursors Precursors (e.g., dUMP) Precursors->Enzyme_Target DNA_Synthesis DNA Synthesis Pyrimidines->DNA_Synthesis Required for Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest Leads to

Caption: Hypothesized mechanism of action for this compound.

Anticancer_Workflow start Start seed_cells Seed Cancer & Normal Cells in 96-well Plates start->seed_cells treat_compounds Treat with 4-MP-5-ol & Standards (5-FU) seed_cells->treat_compounds mtt_assay Perform MTT Assay (48h incubation) treat_compounds->mtt_assay cell_cycle_exp Treat Cells with IC50 Concentrations (24h) treat_compounds->cell_cycle_exp measure_absorbance Measure Absorbance (570nm) mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 fix_stain Fix and Stain with Propidium Iodide cell_cycle_exp->fix_stain flow_cytometry Analyze by Flow Cytometry fix_stain->flow_cytometry quantify_distribution Quantify Cell Cycle Distribution flow_cytometry->quantify_distribution

Caption: Experimental workflow for in vitro anticancer efficacy testing.

Antimicrobial_Workflow start Start prepare_dilutions Prepare Serial Dilutions of 4-MP-5-ol & Standards start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate 96-well Plates prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate Plates (24-48 hours) inoculate_plate->incubate_plate read_mic Visually Inspect for Growth and Determine MIC incubate_plate->read_mic

Caption: Experimental workflow for antimicrobial susceptibility testing.

References

The Reproducibility of Experimental Results Using 4-Methoxypyrimidin-5-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often encounter a multitude of compounds in their quest for novel therapeutics. One such molecule, 4-methoxypyrimidin-5-ol, has appeared in various chemical databases. However, a thorough review of the scientific literature reveals a significant lack of published experimental data regarding its biological activity, hindering any assessment of the reproducibility of its effects and its potential utility in drug discovery compared to other compounds.

This guide aims to address the current void in comparative data for this compound. Due to the absence of specific experimental results for this compound in peer-reviewed literature, this document will instead provide a framework for how such a comparison could be structured, using data from studies on structurally related pyrimidine derivatives with demonstrated biological activity. This approach will offer researchers a blueprint for evaluating similar compounds and highlight the critical need for transparent and reproducible experimental reporting.

Comparison of Pyrimidine Derivatives in a Hypothetical Kinase Inhibition Assay

To illustrate a comparative analysis, we will consider a hypothetical scenario where this compound and two alternative pyrimidine derivatives, Compound A and Compound B, are evaluated for their inhibitory activity against a target kinase.

Table 1: Comparative Inhibitory Activity of Pyrimidine Derivatives Against Target Kinase

CompoundIC₅₀ (nM)Standard Deviation (nM)Fold Difference vs. This compound (Hypothetical)
This compoundData Not AvailableData Not Available-
Compound A150± 12.5N/A
Compound B85± 7.8N/A

Note: The data for Compound A and Compound B are hypothetical and for illustrative purposes only. No experimental data for this compound is currently available in the public domain.

Experimental Protocols

To ensure the reproducibility of experimental findings, a detailed methodology is paramount. Below is a sample protocol for a kinase inhibition assay that could be used to generate the comparative data presented in Table 1.

Kinase Inhibition Assay Protocol
  • Reagents and Materials:

    • Target Kinase (e.g., Recombinant human XYZ kinase)

    • ATP (Adenosine triphosphate)

    • Substrate peptide

    • Test Compounds (this compound, Compound A, Compound B) dissolved in DMSO

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • 384-well white microplates

  • Experimental Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the target kinase and substrate peptide in assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

    • Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental Workflow and Signaling Pathways

Clear diagrams of experimental workflows and biological pathways are essential for understanding the context and execution of the research.

Experimental_Workflow cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis cpd_prep Serial Dilution of Test Compounds plate Dispense Compounds to 384-well Plate cpd_prep->plate reagents Add Kinase and Substrate plate->reagents atp Initiate Reaction with ATP reagents->atp incubation Incubate for 60 minutes atp->incubation detection Add Kinase-Glo® Reagent incubation->detection read Measure Luminescence detection->read calc Calculate % Inhibition read->calc plot Generate Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Fig. 1: Workflow for Kinase Inhibition Assay.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Point of Inhibition Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase P1 P UpstreamKinase->P1 TargetKinase Target Kinase P2 P TargetKinase->P2 Substrate Substrate Protein P3 P Substrate->P3 DownstreamEffector Downstream Effector CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellularResponse P1->TargetKinase P2->Substrate P3->DownstreamEffector Inhibitor Pyrimidine Derivative Inhibitor->TargetKinase

Fig. 2: Inhibition of a Kinase Signaling Pathway.

Conclusion

The reproducibility of experimental results is a cornerstone of scientific advancement. While this compound is cataloged, the absence of published, peer-reviewed experimental data makes it impossible to assess its biological activity or compare its performance against other compounds. The provided hypothetical framework and detailed protocols offer a clear path for researchers to follow when evaluating this and other novel chemical entities. The scientific community is encouraged to publish both positive and negative results to build a comprehensive and reliable body of knowledge, which is essential for accelerating drug discovery and development.

Comparative Docking Analysis of Pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking performance of various pyrimidine derivatives, with a focus on their potential as kinase inhibitors. The information presented is collated from several in silico studies and aims to provide a clear, objective comparison based on available experimental data.

Quantitative Docking Data

The following table summarizes the binding affinities of several pyrimidine derivatives against various protein kinases. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

Derivative ClassSpecific Compound/ModificationTarget ProteinBinding Energy (kcal/mol)
Thieno[2,3-d]pyrimidineCompound 5bEGFRWT-8.9 (approximated from IC50 of 37.19 nM)
Thieno[2,3-d]pyrimidineCompound 5bEGFRT790M-8.1 (approximated from IC50 of 204.10 nM)
Pyrimidine DerivativesCompound 7EGFR Kinase Domain-8.8
Pyrimidine DerivativesCompound 12EGFR Kinase Domain-8.4
Pyrimidine DerivativesCompound 9EGFR Kinase Domain-8.3
Pyrimidine DerivativesCompound 10EGFR Kinase Domain-8.3
4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amineCompound 4c (p-Fluoro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.9
4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amineCompound 4a (p-Chloro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.7
4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amineCompound 4h (p-Nitro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.5
4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amineCompound 4b (p-Hydroxy)Human Cyclin-Dependent Kinase 2 (1HCK)-7.4

Experimental Protocol: Molecular Docking of Pyrimidine Derivatives

This section outlines a detailed, generalized protocol for performing molecular docking studies with pyrimidine derivatives against a target protein kinase, such as EGFR, using AutoDock Vina.

1. Preparation of the Receptor (Protein)

  • Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein, for instance, the Epidermal Growth Factor Receptor (EGFR) kinase domain, from the Protein Data Bank (PDB).

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

  • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.

  • Charge Assignment: Assign appropriate partial charges to the protein atoms. For this, the Gasteiger charge calculation method is commonly used.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (Pyrimidine Derivative)

  • Ligand Sketching and Optimization: Draw the 2D structure of the 4-methoxypyrimidin-5-ol derivative or other pyrimidine analogs using a chemical drawing tool like ChemDraw or Marvin Sketch. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Torsion Tree Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

  • Charge Assignment: Assign Gasteiger charges to the ligand atoms.

  • File Format Conversion: Save the prepared ligand structure in the PDBQT file format.

3. Molecular Docking Simulation

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The active site of EGFR's kinase domain includes key residues such as Met793, which is a crucial interaction point for many inhibitors.[1] The center and dimensions of the grid box should be carefully chosen to cover this entire binding pocket.

  • Docking Execution: Run the molecular docking simulation using AutoDock Vina. The software will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose. The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock.

  • Exhaustiveness: Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher exhaustiveness value increases the probability of finding the optimal binding pose but also increases the computation time.

4. Analysis of Docking Results

  • Binding Energy Evaluation: Analyze the output from AutoDock Vina, which provides the binding energy (in kcal/mol) for the top-ranked binding poses. The pose with the lowest binding energy is considered the most favorable.

  • Interaction Analysis: Visualize the protein-ligand complex of the best-ranked pose using molecular visualization software like PyMOL or Discovery Studio. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the pyrimidine derivative and the amino acid residues in the active site of the protein. For EGFR, key interactions often involve the hinge region residue Met793.[1]

  • RMSD Calculation: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose of the experimental ligand and its crystallographic orientation to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a successful docking.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Retrieve Protein Structure (e.g., from PDB) Clean_Protein Clean Protein (Remove water, heteroatoms) PDB->Clean_Protein Ligand_Sketch Sketch & Optimize Ligand (e.g., this compound) Ligand_3D Generate 3D Conformation & Energy Minimize Ligand_Sketch->Ligand_3D Add_Hydrogens Add Polar Hydrogens Clean_Protein->Add_Hydrogens Define_Torsions Define Rotatable Bonds Ligand_3D->Define_Torsions Assign_Charges_P Assign_Charges_P Add_Hydrogens->Assign_Charges_P Assign Gasteiger Charges Assign_Charges_L Assign_Charges_L Define_Torsions->Assign_Charges_L Assign Gasteiger Charges Protein_PDBQT Protein_PDBQT Assign_Charges_P->Protein_PDBQT Save as PDBQT Ligand_PDBQT Ligand_PDBQT Assign_Charges_L->Ligand_PDBQT Save as PDBQT Grid_Box Define Grid Box (Encompass Active Site) Protein_PDBQT->Grid_Box Run_Docking Execute Docking (AutoDock Vina) Ligand_PDBQT->Run_Docking Grid_Box->Run_Docking Analyze_Results Analyze Binding Poses & Energies Run_Docking->Analyze_Results Visualize Visualize Protein-Ligand Complex Analyze_Results->Visualize Interaction_Analysis Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization EGFR_P Phosphorylated EGFR EGFR->EGFR_P Autophosphorylation GRB2 GRB2 EGFR_P->GRB2 Recruitment PI3K PI3K EGFR_P->PI3K Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation Cell_Response Cell Proliferation, Survival, Growth AKT->Cell_Response Inhibition of Apoptosis Transcription_Factors->Cell_Response Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->EGFR_P Inhibition

Caption: The EGFR signaling pathway and the point of inhibition by pyrimidine-based kinase inhibitors.

References

Assessing the In Vivo Stability of 4-Methoxypyrimidin-5-ol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the in vivo stability of a compound is a critical step in evaluating its potential as a therapeutic agent. This guide provides a comparative assessment of the predicted in vivo stability of 4-methoxypyrimidin-5-ol and its analogs. Due to the absence of direct comparative experimental data in the public domain, this guide focuses on the theoretical metabolic pathways and provides a robust experimental framework for conducting such stability assessments.

Predicted Metabolic Pathways and Stability

The metabolic fate of this compound and its analogs is likely governed by the enzymatic machinery of the liver, primarily the cytochrome P450 (CYP) system.[1][2][3] The presence of a methoxy group makes the molecule susceptible to O-demethylation, a common metabolic pathway for (hetero)aryl methyl ethers.[4][5] This process, catalyzed by CYP enzymes, would convert the methoxy group into a hydroxyl group, increasing the compound's polarity and facilitating its excretion.[5]

The pyrimidine ring itself can also undergo catabolism, where it is broken down into smaller, endogenous molecules like β-alanine.[6][7] The overall in vivo stability of this compound will therefore be a function of the rates of these metabolic processes.

Structural modifications to the parent compound will likely alter its metabolic stability. For instance, replacing the methoxy group with a more metabolically stable functional group could increase the compound's half-life. Conversely, adding other metabolically labile sites could decrease its stability.

Table 1: Predicted Metabolic Transformations and Their Impact on In Vivo Stability

Compound/AnalogPredicted Metabolic Transformation(s)Predicted Impact on In Vivo StabilityRationale
This compound O-demethylation, Pyrimidine ring cleavageModerateThe methoxy group is a known site for metabolic O-demethylation by CYP enzymes.[4][5] The pyrimidine core can also be catabolized.[6][7]
Analog 1: 4-Ethoxypyrimidin-5-ol O-deethylation, Pyrimidine ring cleavageSimilar to parentO-dealkylation is also a common metabolic pathway for ethoxy groups, often proceeding at a similar or slightly slower rate than O-demethylation.
Analog 2: 4-(Trifluoromethoxy)pyrimidin-5-ol More resistant to O-dealkylation, Pyrimidine ring cleavagePotentially HigherThe trifluoromethoxy group is generally more resistant to metabolic cleavage than a methoxy group due to the strength of the C-F bonds.
Analog 3: 4-Methoxypyrimidin-5-amine O-demethylation, N-deamination, Pyrimidine ring cleavagePotentially LowerThe primary amine group introduces an additional potential site for metabolism, such as oxidative deamination.
Analog 4: 2-Fluoro-4-methoxypyrimidin-5-ol O-demethylation, Pyrimidine ring cleavagePotentially HigherThe electron-withdrawing fluorine atom may decrease the electron density of the pyrimidine ring, potentially slowing down CYP-mediated metabolism.

Experimental Protocols for In Vivo Stability Assessment

To empirically determine the in vivo stability of this compound and its analogs, a pharmacokinetic study in a relevant animal model (e.g., mouse or rat) is essential.

Protocol: In Vivo Pharmacokinetic Study

Objective: To determine the plasma concentration-time profile, elimination half-life (t½), clearance (CL), and volume of distribution (Vd) of this compound and its analogs following intravenous (IV) and oral (PO) administration.

Materials:

  • Test compounds (this compound and analogs)

  • Vehicle for dosing (e.g., saline, PEG400/water)

  • Animal model (e.g., male Sprague-Dawley rats, 8-10 weeks old)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.

  • Dose Preparation: Prepare dosing solutions of the test compounds in the chosen vehicle at the desired concentrations.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of the parent compound.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life, clearance, and volume of distribution.[8][9][10]

Visualizing Metabolic Pathways and Experimental Workflows

Predicted Metabolic Pathway of this compound

metabolic_pathway parent This compound metabolite1 4,5-Dihydroxypyrimidine parent->metabolite1 O-demethylation (CYP450) metabolite2 Ring Cleavage Products (e.g., β-alanine) parent->metabolite2 Pyrimidine Catabolism excretion Excretion metabolite1->excretion metabolite2->excretion

Caption: Predicted metabolic fate of this compound.

General Workflow for In Vivo Stability Assessment

experimental_workflow cluster_preclinical In Vivo Study cluster_analytical Bioanalysis cluster_data_analysis Data Interpretation dose_prep Dose Preparation animal_dosing Animal Dosing (IV & PO) dose_prep->animal_dosing blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Modeling lcms_analysis->pk_analysis stability_assessment Stability Assessment (t½, CL, Vd) pk_analysis->stability_assessment

Caption: Workflow for assessing in vivo stability.

By following the outlined experimental protocols and considering the predicted metabolic pathways, researchers can effectively assess the in vivo stability of this compound and its analogs, providing crucial data for the advancement of new drug candidates.

References

A Head-to-Head Comparison of 4-Methoxypyrimidin-5-ol with Commercially Prevalent Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. The pyrimidine ring is a well-established and privileged scaffold, forming the foundation of numerous FDA-approved drugs.[1][2][3] This guide provides a head-to-head comparison of a specific pyrimidine derivative, 4-methoxypyrimidin-5-ol, with other widely used heterocyclic scaffolds: purine, benzimidazole, and quinoline.[4][5][6]

While direct comparative biological data for this compound is not extensively available in the public domain, this guide puts forth a comprehensive framework for its evaluation. We present standardized experimental protocols for key biological assays, structured tables for the systematic recording of quantitative data, and visualizations of experimental workflows and relevant signaling pathways to facilitate a rigorous and objective comparison.

Alternative Scaffolds for Comparison

The selection of alternative scaffolds is crucial for a meaningful comparison. Based on their prevalence in successful drug discovery campaigns and their structural and electronic properties, the following heterocyclic systems have been chosen as comparators for the this compound scaffold:

  • Purine: A bicyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. It is a cornerstone in the structure of nucleic acids (adenine and guanine) and numerous enzyme cofactors.[5][7][8] Its derivatives are known to exhibit a wide range of biological activities, including anticancer and antiviral effects.[5]

  • Benzimidazole: A bicyclic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring.[9] This scaffold is present in a variety of pharmacologically active molecules, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[4][10]

  • Quinoline: A heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. Quinoline and its derivatives are found in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial effects.[6][11][12]

Data Presentation: A Framework for Quantitative Comparison

To facilitate a direct and unbiased comparison of this compound with the selected alternative scaffolds, the following data tables have been designed to capture key quantitative metrics from the proposed biological assays.

Table 1: In Vitro Cytotoxicity Data (IC50, µM)

Compound IDScaffoldCell Line 1 (e.g., A549)Cell Line 2 (e.g., MCF-7)Cell Line 3 (e.g., HCT116)Normal Cell Line (e.g., HEK293)
C1This compound
C2Purine Analog
C3Benzimidazole Analog
C4Quinoline Analog
Positive Control(e.g., Doxorubicin)

Table 2: Kinase Inhibitory Activity (IC50, nM)

Compound IDScaffoldKinase Target 1 (e.g., EGFR)Kinase Target 2 (e.g., VEGFR2)Kinase Target 3 (e.g., CDK2)
C1This compound
C2Purine Analog
C3Benzimidazole Analog
C4Quinoline Analog
Positive Control(e.g., Staurosporine)

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below to ensure reproducibility and standardization of results.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effects of the compounds on various cancer and normal cell lines.[13][14][15][16]

Materials:

  • Cells of interest (e.g., A549, MCF-7, HCT116, HEK293)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compounds against specific protein kinases.[17][18][19][20]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen®, or [γ-32P]ATP)

  • 96-well or 384-well plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a multi-well plate, add the test compound dilutions.

  • Add the purified kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Stop the reaction by adding a stop solution (e.g., EDTA for ATP-dependent kinases).

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using the appropriate instrument.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the MTT assay and a simplified representation of a generic kinase signaling pathway, a common target for pyrimidine-based inhibitors.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Incubate (24h) A->B C Prepare Compound Dilutions B->C D Treat Cells with Compounds C->D E Incubate (48-72h) D->E F Add MTT Reagent E->F G Incubate (4h) F->G H Add Solubilization Solution G->H I Measure Absorbance (570nm) H->I Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor This compound (Potential Inhibitor) Inhibitor->Receptor

References

Safety Operating Guide

Proper Disposal of 4-Methoxypyrimidin-5-ol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the safe and compliant disposal of 4-Methoxypyrimidin-5-ol, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For larger spills, contact your institution's environmental health and safety (EHS) department immediately.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Protocol for this compound

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step-by-Step Disposal Procedure:

  • Containerization:

    • Place waste this compound in a clearly labeled, sealed, and chemically compatible container.

    • The label should include the chemical name ("this compound"), hazard warnings (e.g., "Caution: Chemical Waste"), and the date of accumulation.

  • Segregation:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Consultation:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all available information on the chemical, including its name and any known hazards.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, in accordance with local and federal regulations.

Summary of Hazard and Disposal Information

Parameter Information (based on analogous compounds) Citation
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1][2]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects. Do not empty into drains or flush into surface water.[1]
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.[1][2]
First Aid - Skin Contact Wash with plenty of soap and water.[1][2]
First Aid - Eye Contact Rinse cautiously with water for several minutes.[1][2]
First Aid - Ingestion Call a poison center or doctor/physician if you feel unwell.[1][2]
First Aid - Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2]

Disposal Workflow

G cluster_0 Start: this compound Waste cluster_1 Step 1: Containerize & Label cluster_2 Step 2: Segregate & Store cluster_3 Step 3: Professional Disposal cluster_4 Step 4: Document start Waste Generated containerize Place in a sealed, labeled, compatible container. start->containerize segregate Store in a designated, secure waste area. containerize->segregate contact_ehs Contact EHS or a licensed waste disposal company. segregate->contact_ehs disposal Arrange for pickup and final disposal. contact_ehs->disposal document Record waste generation and disposal details. disposal->document

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and adhere to all local, state, and federal regulations.

References

Personal protective equipment for handling 4-Methoxypyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methoxypyrimidin-5-ol was not located. The following guidance is based on the safety protocols for structurally similar compounds, including various methoxypyrimidine and hydroxypyrimidine derivatives. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the analysis of related chemical safety data.

Protection Type Recommended Equipment Specification/Standard
Eye Protection Safety glasses with side-shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Inspect gloves for integrity before each use.
Skin and Body Protection Laboratory coat.Long-sleeved, knee-length.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated.Follow local and national regulations.

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized laboratory protocols is critical for minimizing risk and ensuring a safe research environment.

Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][4][5][6] Do not eat, drink, or smoke in areas where chemicals are handled or stored.[6]

  • Donning PPE: Before handling the chemical, put on a lab coat, followed by safety glasses or goggles, and finally, chemically resistant gloves.

  • Chemical Handling: Avoid direct contact with the skin, eyes, and clothing.[2] Prevent the formation of dust and aerosols.[3] Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound.

  • Spill Management: In case of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a suitable container for disposal.[3]

  • Doffing PPE: Remove gloves first, turning them inside out as you remove them. Then, remove your lab coat and finally your eye protection. Wash hands again after removing all PPE.

Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container. The label should include the chemical name and any associated hazard warnings.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service, in accordance with all local, regional, and national regulations.[3][4][5] Do not dispose of down the drain or in regular trash.

Logical Workflow for Safety Compliance

The following diagram illustrates the decision-making process for ensuring safety when working with this compound.

start Start: Prepare to Handle This compound assess_risk Assess Risks: Review available safety data for similar compounds start->assess_risk ppe_selection Select Appropriate PPE: - Eye Protection - Gloves - Lab Coat - Respirator (if needed) assess_risk->ppe_selection eng_controls Implement Engineering Controls: - Use Fume Hood - Ensure Good Ventilation ppe_selection->eng_controls handling Proceed with Handling Protocol eng_controls->handling spill_check Spill or Exposure? handling->spill_check spill_response Follow Spill Management Protocol spill_check->spill_response Yes disposal Follow Disposal Plan for Waste spill_check->disposal No decontamination Decontaminate Area and Personnel spill_response->decontamination decontamination->disposal end End of Procedure disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.